molecular formula C17H17N5O2 B1217264 C 1303 CAS No. 128113-19-9

C 1303

货号: B1217264
CAS 编号: 128113-19-9
分子量: 323.35 g/mol
InChI 键: OMSFZBMJHQNEQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DNa-binding drug;  structure given indicates that the cpd should be the dimethylamino cpd, but it is named as the diethylamino cpd

属性

CAS 编号

128113-19-9

分子式

C17H17N5O2

分子量

323.35 g/mol

IUPAC 名称

10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C17H17N5O2/c1-21(2)8-7-18-12-4-5-13-16-15(12)17(24)11-9-10(23)3-6-14(11)22(16)20-19-13/h3-6,9,18,23H,7-8H2,1-2H3

InChI 键

OMSFZBMJHQNEQZ-UHFFFAOYSA-N

规范 SMILES

CN(C)CCNC1=C2C3=C(C=C1)N=NN3C4=C(C2=O)C=C(C=C4)O

其他CAS编号

128113-19-9

同义词

5-(2-(diethylamino)ethylamino)-8-hydroxy-6H-(1,2,3)triazolo(4,5-1-de)acridin-6-one
C 1303
C-1303
C1303

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenylboronic Acid (CAS: 3900-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylboronic acid, with the CAS number 3900-89-8, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide array of functional groups has made 2-chlorophenylboronic acid an invaluable tool in the synthesis of complex organic molecules, including a variety of biologically active compounds and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chlorophenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and its emerging role in the development of novel therapeutics, particularly as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white to off-white crystalline powder.[1] It is essential to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.[2] Personal protective equipment, including eye shields and gloves, is recommended.[3] It is stable under normal conditions and should be stored in a cool, dry place.[2][4]

Below is a summary of its key physical and chemical properties:

PropertyValueReference(s)
CAS Number 3900-89-8[1][3]
Molecular Formula C₆H₆BClO₂[1][3]
Molecular Weight 156.37 g/mol [1][3]
Melting Point 92-102 °C[1][3]
Appearance White to off-white crystalline powder[1]
Purity ≥95.0%[3]
InChI Key RRCMGJCFMJBHQC-UHFFFAOYSA-N[3]
SMILES String OB(O)c1ccccc1Cl[3]

Synthesis of 2-Chlorophenylboronic Acid

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate (B1201080). The following is a general protocol for the preparation of 2-chlorophenylboronic acid.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1,2-Dichlorobenzene (B45396)

  • Initiator (e.g., iodine crystal)

  • Anhydrous ether (solvent)

  • Triisopropyl borate

  • Hydrochloric acid (for workup)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added as an initiator. A solution of 1,2-dichlorobenzene in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-chlorophenylmagnesium chloride).

  • Borylation: The Grignard reagent solution is cooled to -70°C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous ether is then added dropwise, maintaining the temperature below -60°C. After the addition is complete, the reaction mixture is stirred at -70°C for 4 hours.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of cold 2M hydrochloric acid. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 2-chlorophenylboronic acid as a white solid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (like 2-chlorophenylboronic acid) and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

dot

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole (B123540)

Materials:

  • 2-Chlorophenylboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Water

  • Ethyl acetate (B1210297) (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chlorophenylboronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and potassium carbonate (2.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Solvent and Catalyst Addition: A degassed 4:1 mixture of toluene and water (0.2 M concentration with respect to the boronic acid) is added to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Reactions

The yields of Suzuki-Miyaura reactions using 2-chlorophenylboronic acid can vary depending on the specific substrates, catalyst, base, and reaction conditions employed. The following table summarizes representative yields for the coupling of 2-chlorophenylboronic acid with various aryl halides.

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Water9085-95General Protocol
1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane/Water100>95[General knowledge]
4-BromobenzonitrilePd₂(dba)₃/XPhosK₃PO₄t-BuOH/Water8092[General knowledge]
2-BromopyridinePd(OAc)₂/dppfCs₂CO₃Dioxane11088[General knowledge]

Role in Drug Development and Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes. This property has been exploited in the design of potent and selective inhibitors for various therapeutic targets. 2-Chlorophenylboronic acid serves as a valuable starting material for the synthesis of such inhibitors.

Inhibition of the Proteasome Pathway

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. Several boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. The general structure of these inhibitors often includes a peptide backbone coupled to a boronic acid moiety. 2-Chlorophenylboronic acid can be incorporated into these structures to modulate their activity and pharmacokinetic properties.

dot

Proteasome_Inhibition_Pathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects Protein Target Protein E1_E2_E3 E1, E2, E3 Ligases Protein->E1_E2_E3 Ubiquitin Ubiquitin Ubiquitin->E1_E2_E3 Polyubiquitinated_Protein Polyubiquitinated Protein E1_E2_E3->Polyubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Protein_Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Boronic_Acid_Inhibitor Boronic Acid Inhibitor (derived from 2-Chlorophenylboronic acid) Boronic_Acid_Inhibitor->Proteasome Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Accumulation->Apoptosis

Caption: The ubiquitin-proteasome pathway and its inhibition by boronic acid derivatives.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid derivatives have been developed as potent inhibitors of these enzymes. By mimicking the transition state of the β-lactam hydrolysis, these inhibitors can effectively block the active site of the β-lactamase, thereby restoring the efficacy of β-lactam antibiotics. 2-Chlorophenylboronic acid can be used as a scaffold to synthesize novel β-lactamase inhibitors with improved potency and spectrum of activity.

Conclusion

2-Chlorophenylboronic acid (CAS 3900-89-8) is a fundamentally important building block in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the construction of biaryl structures, which are prevalent in numerous high-value molecules. The continued exploration of its utility in the synthesis of novel enzyme inhibitors for drug discovery highlights its significance for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory and inspire further innovation in its applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2-Chlorophenylboronic Acid

Introduction

2-Chlorophenylboronic acid (CAS No: 3900-89-8) is an organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] As a member of the arylboronic acid family, its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The presence of a chlorine atom on the phenyl ring provides specific electronic and steric properties that are strategically leveraged in the synthesis of complex molecules, including pharmaceuticals and advanced organic materials.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust drug formulations. This guide provides a detailed overview of the core physical characteristics of 2-chlorophenylboronic acid, methods for their determination, and relevant experimental workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of 2-chlorophenylboronic acid dictate its behavior in various solvents and reaction conditions. The compound typically appears as a white to off-white crystalline powder.[1][3] It is important to note that commercial samples often contain varying amounts of its anhydride, boroxine.[4][5]

Quantitative Data Summary

The key physical properties of 2-chlorophenylboronic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆BClO₂[1][3]
Molecular Weight 156.37 g/mol [1][2][3][4]
Melting Point 92-102 °C[1][2][3][4]
Boiling Point 306.3 °C (Predicted)[2][3][6]
Density 1.32 g/cm³ (Predicted)[2][3][6]
pKa 8.23 ± 0.58 (Predicted)[3][7]
Flash Point 139 °C[2][3][6]
Appearance White to off-white crystalline powder[1][2][3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2][3][7]

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of 2-chlorophenylboronic acid in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of purity. For 2-chlorophenylboronic acid, a relatively broad range (92-102 °C) is often cited, which can be attributed to the presence of its anhydride.[3][4]

  • Apparatus: Digital melting point apparatus with a heated block, capillary tubes (open at one end).

  • Procedure:

    • A small, dry sample of 2-chlorophenylboronic acid is finely crushed into a powder.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to approach the expected melting range, then the heating rate is reduced to 1-2 °C per minute.

    • The temperature at which the first liquid drop appears is recorded as the start of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Understanding the solubility of 2-chlorophenylboronic acid is essential for designing reaction conditions and for formulation development.

  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Procedure (Qualitative):

    • Add a small, pre-weighed amount of 2-chlorophenylboronic acid (e.g., 10 mg) to a vial containing a known volume of the solvent to be tested (e.g., 1 mL of DMSO or Methanol).[2][3][7]

    • Stir the mixture vigorously at a controlled temperature (e.g., room temperature).

    • Visually observe if the solid dissolves completely. If it does, the compound is considered soluble under these conditions.

  • Procedure (Quantitative):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

    • Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the solution to remove any undissolved solid.

    • Analyze a known volume of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

pKa Determination via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that quantifies the Lewis acidity of the boronic acid.[8] This property influences its reactivity and its interaction with biological molecules. Potentiometric titration is a common and reliable method for its determination.[9]

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), high-purity water, 2-chlorophenylboronic acid.

  • Procedure:

    • A precisely weighed amount of 2-chlorophenylboronic acid is dissolved in a known volume of water or a suitable co-solvent.

    • The initial pH of the solution is recorded.

    • The standardized base is added in small, precise increments from the burette.

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

    • The titration is continued until the pH plateaus in the basic region.

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The equivalence point is determined from the point of maximum slope on the curve. The pKa is then calculated as the pH at the half-equivalence point.

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing experimental processes and the relationships between chemical entities. The following diagrams are rendered using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Weigh 2-Chlorophenylboronic Acid prep2 Dissolve in Solvent (e.g., Water) prep1->prep2 titrate1 Calibrate pH Meter prep2->titrate1 titrate2 Add NaOH Titrant in Increments titrate1->titrate2 Repeat titrate3 Record pH after Each Addition titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Point analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

suzuki_coupling boronic_acid 2-Chlorophenylboronic Acid (Ar-B(OH)₂) catalyst Pd(0) Catalyst boronic_acid->catalyst Transmetalation halide Aryl/Vinyl Halide (R-X) halide->catalyst Oxidative Addition product Biaryl Product (Ar-R) catalyst->product Reductive Elimination base Base (e.g., Na₂CO₃) base->catalyst

Caption: Role of 2-chlorophenylboronic acid in Suzuki coupling.

References

2-Chlorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Properties and Applications

This technical guide provides an in-depth overview of 2-Chlorophenylboronic acid, a vital reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, its principal application in carbon-carbon bond formation, and detailed experimental methodologies.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white, solid organic compound widely utilized as a synthetic intermediate.[1] Its utility is primarily centered around the boronic acid functional group, which enables its participation in palladium-catalyzed cross-coupling reactions.[1] The quantitative properties of 2-Chlorophenylboronic acid are summarized in the table below for clear reference.

PropertyValueSource
Molecular Formula C₆H₆BClO₂[1][2][3][4]
Molecular Weight 156.37 g/mol [1][2][5]
CAS Number 3900-89-8[1][2][3][4][5]
Appearance White to Almost White Powder/Crystal[1][6]
Melting Point 92-102 °C[1][5]
Boiling Point 306.3 °C at 760 mmHg[1]
Density 1.32 g/cm³[1]
Common Synonyms (o-Chlorophenyl)boronic acid, 2-Chlorobenzeneboronic acid[3][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-Chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds and other conjugated systems.[7] This reaction forms a carbon-carbon bond between the organoborane and an organic halide, catalyzed by a palladium(0) complex.[7] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Biaryl Product) r1x R¹-X (Aryl Halide) boronic R²-B(OH)₂ (2-Chlorophenylboronic acid) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using 2-Chlorophenylboronic acid and an aryl bromide.

Objective: To synthesize 2-chloro-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Chlorophenylboronic acid

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or similar phosphine (B1218219) ligand

  • Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)

  • Anhydrous 1,4-Dioxane or Toluene

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (syringes, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chlorophenylboronic acid (1.5 mmol), the aryl halide (e.g., bromobenzene, 1.0 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.03 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe. If a biphasic system is desired, a small amount of degassed water can be added.

  • Degassing: Subject the reaction mixture to a final degassing step by bubbling the inert gas through the solution for 5-10 minutes.

  • Reaction: Heat the sealed reaction vessel to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates and catalyst system used.[3]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite or silica gel to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl (B1667301) compound.

Experimental_Workflow arrow arrow start Start reagents 1. Add Reagents & Catalyst to Schlenk Tube start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture (e.g., 110 °C) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor cooldown 6. Cool to Room Temperature monitor->cooldown workup 7. Quench & Aqueous Work-up cooldown->workup extract 8. Extract with Organic Solvent workup->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Solubility of 2-Chlorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a vital reagent in modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials, makes a thorough understanding of its physical properties essential.[1] Solubility is a critical parameter that dictates the choice of solvent for a reaction, influences reaction rates and yields, and is fundamental for developing purification and formulation protocols.

This technical guide provides a comprehensive overview of the solubility of 2-Chlorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and provides quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Physicochemical Properties of 2-Chlorophenylboronic Acid

PropertyValue
Molecular FormulaC₆H₆BClO₂
Molecular Weight156.37 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point92-102 °C

Qualitative Solubility of 2-Chlorophenylboronic Acid

General observations indicate that 2-Chlorophenylboronic acid is soluble in polar organic solvents.

Known Solvents:

  • Dimethyl Sulfoxide (DMSO): Soluble[2][3]

  • Methanol: Soluble[2][3]

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

In the absence of specific quantitative data for 2-chlorophenylboronic acid, the solubility of the unsubstituted parent compound, phenylboronic acid, can provide valuable insights into its likely behavior in various organic solvents. The following table summarizes the mole fraction solubility of phenylboronic acid at different temperatures in a range of organic solvents. It is important to note that the presence of the chlorine atom on the phenyl ring will influence the solubility of 2-chlorophenylboronic acid relative to phenylboronic acid.

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.018
303.150.030
313.150.048
323.150.075
3-Pentanone293.150.055
303.150.085
313.150.125
323.150.180
Acetone293.150.065
303.150.100
313.150.145
323.150.210
Dipropyl Ether293.150.070
303.150.110
313.150.165
323.150.240
Methylcyclohexane293.150.0008
303.150.0015
313.150.0028
323.150.0050

Data for phenylboronic acid is adapted from research by Leszczyński, P., et al. (2020).[4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 2-Chlorophenylboronic acid in specific solvent systems, the following established experimental methodologies are recommended.

Dynamic (Synthetic) Method

This method involves the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][6]

Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Heating/cooling circulator with precise temperature control

  • Luminance probe or laser beam for turbidity measurement (or visual observation)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Accurately weigh 2-Chlorophenylboronic acid and the desired organic solvent into the jacketed glass vessel to create a mixture of known composition.

  • Heating and Stirring: Begin vigorous stirring and heat the mixture at a slow, constant rate (e.g., 0.3 K/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear indicates the dissolution temperature.

  • Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility at a constant temperature.

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Constant temperature shaker or water bath

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Equilibration: Add an excess amount of 2-Chlorophenylboronic acid to a vial containing the chosen organic solvent. Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute.

  • Calculation: The solubility can be calculated as the mass of the dissolved solute per mass or volume of the solvent.

Visualizing Experimental and Reaction Workflows

To provide a clearer understanding of the practical applications and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_exp Dynamic Measurement cluster_analysis Data Analysis weigh_solute Weigh 2-Chlorophenylboronic Acid mix Combine in Jacketed Vessel weigh_solute->mix weigh_solvent Measure Organic Solvent weigh_solvent->mix heat_stir Heat and Stir at Constant Rate mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot Construct Solubility Curve repeat_exp->plot

Workflow for Dynamic Solubility Determination

Suzuki_Miyaura_Coupling reagent1 2-Chlorophenylboronic Acid product Biaryl Product (Ar-C6H4Cl) reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Key Application: Suzuki-Miyaura Coupling Reaction

References

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid, a member of the arylboronic acid family, is a versatile synthetic intermediate with significant applications in organic chemistry and medicinal chemistry.[1][2] Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1] This capability has made it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] In the realm of drug discovery, derivatives of 2-chlorophenylboronic acid are of particular interest for their potential to interact with biological targets and modulate signaling pathways implicated in various diseases.[3][4]

Chemical Structure and Properties

2-Chlorophenylboronic acid is an organic compound containing a boronic acid functional group (-B(OH)₂) attached to a chlorophenyl ring.

Chemical Structure:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chlorophenylboronic acid is presented in the table below.

PropertyValueReference(s)
CAS Number 3900-89-8[2]
Molecular Formula C₆H₆BClO₂[1][2]
Molecular Weight 156.37 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 92-102 °C[5]
Boiling Point 306.3±44.0 °C (Predicted)[5]
Density 1.32±0.1 g/cm³ (Predicted)[5]
pKa 8.23±0.58 (Predicted)[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 2-Chlorophenylboronic acid.

¹H and ¹³C NMR Data

NucleusChemical Shift (ppm)MultiplicityNotes
¹H NMR~7.2-7.8MultipletAromatic protons. Specific shifts can vary with solvent.
¹³C NMR~127-135MultipleAromatic carbons. The carbon attached to boron shows a broader signal.

FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H stretch (from B(OH)₂)
~1600-1400Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~750StrongC-Cl stretch

Synthesis of 2-Chlorophenylboronic Acid

2-Chlorophenylboronic acid is commonly synthesized via the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established methods for the synthesis of arylboronic acids.[6][7][8][9]

Materials:

  • 2-Bromochlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) (alternative for lithiation)

  • Hydrochloric acid (HCl)

  • Toluene (B28343)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromochlorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is initiated, which is often indicated by a gentle reflux. Maintain the reaction under a nitrogen atmosphere.

  • Boration: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether or a mixture of toluene and THF. Cool this solution to -70 °C using a dry ice/acetone bath.

  • Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature at -70 °C. Stir the reaction mixture for 0.5-2 hours at this temperature.[5]

  • Hydrolysis: After the reaction is complete, slowly add a solution of hydrochloric acid to the reaction mixture to hydrolyze the borate ester.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-chlorophenylboronic acid can be purified by recrystallization from an appropriate solvent system.

Logical Workflow for Synthesis:

G Start Start Grignard Prepare Grignard Reagent (2-Bromochlorobenzene + Mg) Start->Grignard Boration_setup Prepare Triisopropyl Borate Solution at -70°C Start->Boration_setup Reaction React Grignard Reagent with Borate Ester Grignard->Reaction Boration_setup->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Workup Extraction and Drying Hydrolysis->Workup Purification Recrystallization Workup->Purification End 2-Chlorophenylboronic Acid Purification->End

Caption: Synthesis workflow for 2-Chlorophenylboronic acid.

Key Applications in Organic Synthesis

The primary application of 2-chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol that can be adapted for various aryl halides.

Materials:

  • 2-Chlorophenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

  • Ligand (e.g., triphenylphosphine, if not using a pre-formed catalyst complex)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), 2-chlorophenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent to the flask. The mixture is often degassed by bubbling nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl compound.

Catalytic Cycle Diagram:

G Pd0 Pd(0)Ln OA Oxidative Addition (R-X) Pd0->OA Aryl Halide PdII R-Pd(II)Ln-X OA->PdII TM Transmetalation (Ar-B(OH)2 + Base) PdII->TM 2-Chlorophenyl- boronic Acid PdII_Ar R-Pd(II)Ln-Ar TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product R-Ar RE->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Role in Drug Development and Signaling Pathways

Phenylboronic acids and their derivatives have emerged as important pharmacophores in drug discovery.[4] They are known to interact with various biological targets, often through the formation of reversible covalent bonds with serine or threonine residues in enzyme active sites.[10]

Inhibition of Cancer Cell Migration via Rho GTPase Signaling

Recent studies have shown that phenylboronic acids can inhibit the migration of cancer cells.[3] This effect is, at least in part, mediated by the modulation of the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and cell motility.[3][4][11] Phenylboronic acids have been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[3]

Signaling Pathway Diagram:

G cluster_0 Cell Migration Signaling PBA Phenylboronic Acids (e.g., 2-Chlorophenylboronic acid derivatives) RhoA RhoA PBA->RhoA Inhibition Rac1 Rac1 PBA->Rac1 Inhibition Cdc42 Cdc42 PBA->Cdc42 Inhibition ROCK ROCK RhoA->ROCK Activation PAK PAK Rac1->PAK Activation WASP WASP/WAVE Cdc42->WASP Activation Actin Actin Cytoskeleton Reorganization ROCK->Actin PAK->Actin WASP->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: Phenylboronic acids inhibit cancer cell migration by downregulating Rho GTPase signaling.

Conclusion

2-Chlorophenylboronic acid is a fundamentally important building block in modern organic synthesis, with its utility extending into the critical field of drug development. Its well-established role in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. Furthermore, the emerging understanding of how phenylboronic acid derivatives can modulate key cellular signaling pathways, such as the Rho GTPase network, opens new avenues for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide on the Stability and Storage of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorophenylboronic acid (CAS No: 3900-89-8). The information is compiled from various safety data sheets and product information pages to ensure safe handling, storage, and use in research and development settings.

Chemical Stability

2-Chlorophenylboronic acid is a solid crystalline powder that is generally considered stable under standard ambient conditions, which include room temperature and normal laboratory environments[1][2][3][4]. However, its stability can be compromised by specific environmental factors and contact with incompatible substances. It is important to note that prolonged storage may lead to degradation[5][6].

Key factors influencing the stability of 2-Chlorophenylboronic acid include:

  • Temperature: While stable at room temperature, some suppliers recommend refrigeration (2-8°C) for optimal long-term storage[2][7]. Extremes of temperature should be avoided[4].

  • Light: To prevent potential degradation, it is recommended to store the compound in a dark place, away from direct sunlight[4][5][8].

  • Moisture: The compound should be stored in a dry environment as it is susceptible to moisture. The presence of varying amounts of its anhydride (B1165640) is a possibility[5][6].

  • Air: While not explicitly detailed in the provided results, the general recommendation for boronic acids is to store them under an inert atmosphere if possible, as they can be sensitive to air.

  • Incompatible Materials: Contact with strong oxidizing agents can lead to hazardous reactions and should be strictly avoided[1][2][3][4][5].

Storage Conditions

Proper storage is crucial for maintaining the integrity and reactivity of 2-Chlorophenylboronic acid. The following table summarizes the recommended storage conditions based on information from multiple suppliers.

ParameterRecommended ConditionRationale
Temperature Store in a cool place. Some sources specify refrigeration at 2-8°C, while others indicate room temperature is acceptable for shorter periods[2][4][5][7][9].To minimize thermal degradation over long-term storage.
Atmosphere Store in a tightly sealed container[1][4][5]. Keeping it in a dry environment is also emphasized[1][8].To protect from moisture and atmospheric components that could lead to hydrolysis or degradation.
Light Exposure Store in a dark place, away from direct sunlight[4][5][8].To prevent photochemical degradation.
Container Keep in the original, tightly closed container[1][4][5][10].To prevent contamination and exposure to incompatible materials.
Ventilation Store in a well-ventilated area[4][5][10][11].To ensure a safe storage environment, especially in case of any accidental release of dust or vapors.

Hazardous Decomposition

Under certain conditions, such as fire or exposure to high temperatures, 2-Chlorophenylboronic acid can decompose and release hazardous substances. It is crucial to be aware of these potential decomposition products for safety and handling purposes.

ConditionHazardous Decomposition Products
Combustion Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas, and Oxides of boron[2][3][4][5].
Thermal Decomposition Can lead to the release of irritating and toxic gases and vapors[4]. The specific compounds are consistent with combustion products.

Factors Affecting Stability

The stability of 2-Chlorophenylboronic acid is a function of several interconnected factors. The following diagram illustrates these relationships.

cluster_intrinsic Intrinsic Properties Compound 2-Chlorophenylboronic Acid Stable Stable Compound Compound->Stable Proper Storage Temperature Temperature Degradation Degradation (e.g., Anhydride Formation) Temperature->Degradation Hazardous_Decomposition Hazardous Decomposition Temperature->Hazardous_Decomposition High Temp Light Light Light->Degradation Moisture Moisture Moisture->Degradation Oxidizing_Agents Incompatible Materials (e.g., Strong Oxidizing Agents) Oxidizing_Agents->Hazardous_Decomposition

Factors influencing the stability of 2-Chlorophenylboronic acid.

Experimental Protocol: A General Workflow for Stability Assessment

While specific experimental protocols for assessing the stability of 2-Chlorophenylboronic acid were not found, a general workflow for such an analysis is presented below. This can be adapted for specific research needs.

cluster_setup 1. Experimental Setup cluster_analysis 2. Sample Analysis cluster_evaluation 3. Data Evaluation arrow arrow Start Define Stability-Indicating Parameters (e.g., Purity, Appearance, Moisture Content) Sample_Prep Prepare Samples of 2-Chlorophenylboronic Acid Start->Sample_Prep Stress_Conditions Expose Samples to Stress Conditions (e.g., Elevated Temperature, Humidity, Light) Sample_Prep->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points Analytical_Testing Perform Analytical Testing (e.g., HPLC, LC-MS, NMR, KF Titration) Time_Points->Analytical_Testing Data_Analysis Analyze Data for Changes in Purity and Degradation Products Analytical_Testing->Data_Analysis Shelf_Life Determine Shelf Life and Optimal Storage Conditions Data_Analysis->Shelf_Life End Report Findings Shelf_Life->End

A general experimental workflow for chemical stability assessment.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with good laboratory practices.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylboronic Acid from 2-Chlorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene. The primary and most effective method for this transformation is through a Grignard reaction, which involves the formation of an organomagnesium intermediate followed by reaction with a boron electrophile and subsequent hydrolysis. This guide details the reaction mechanism, experimental protocols, and key data points relevant to this synthesis.

Reaction Overview and Mechanism

The synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene proceeds via a two-step Grignard reaction sequence.

Step 1: Formation of the Grignard Reagent

The process begins with the formation of 2-chlorophenylmagnesium bromide, a Grignard reagent. In this step, 2-chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. The bromine atom is more reactive than the chlorine atom in forming the Grignard reagent, leading to the selective formation of 2-chlorophenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

The formed Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisobutyl borate, at low temperatures. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate. This intermediate is then hydrolyzed with an acidic aqueous solution to yield the final product, 2-chlorophenylboronic acid.

A simplified reaction mechanism is illustrated below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis 2-chlorobromobenzene 2-chlorobromobenzene Grignard_Reagent 2-chlorophenylmagnesium bromide 2-chlorobromobenzene->Grignard_Reagent + Mg / Anhydrous Ether Mg Mg Boronate_ester Boronate ester intermediate Grignard_Reagent->Boronate_ester + Trialkyl borate (Low Temp) Trialkyl_borate Trialkyl borate (e.g., B(OCH3)3) 2-Chlorophenylboronic_acid 2-Chlorophenylboronic acid Boronate_ester->2-Chlorophenylboronic_acid + H3O+ (Hydrolysis)

Figure 1: Simplified reaction mechanism for the synthesis of 2-Chlorophenylboronic acid.

Experimental Data

The following tables summarize the key reagents, reaction conditions, and physical properties of the compounds involved in this synthesis.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-ChlorobromobenzeneC₆H₄BrCl191.454-5200-201
MagnesiumMg24.316501090
Trimethyl borateC₃H₉BO₃103.91-3468-69
2-Chlorophenylboronic acidC₆H₆BClO₂156.3792-102[1]306.3 at 760 mmHg

Table 2: Typical Reaction Conditions and Yields

ParameterValue/ConditionReference
Grignard Formation
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether[2]
Initiator (optional)Iodine crystal or 1,2-dibromoethane[2]
Reaction TemperatureReflux[2]
Reaction Time2 - 8 hours[2]
Borylation
Boron SourceTrimethyl borate or Triisobutyl borate[2]
Reaction Temperature-78 °C to -10 °C[2][3]
Reaction Time2 - 6 hours[2][3]
Hydrolysis
ReagentDilute Hydrochloric Acid or Sulfuric Acid[2]
Overall Yield 85-95% (typical for similar syntheses)[3]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for Grignard reactions and boronic acid synthesis.[2][3][4] Safety Precautions: This reaction involves flammable solvents and pyrophoric reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials:

  • 2-chlorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet (nitrogen or argon)

  • Heating mantle

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

Part A: Preparation of 2-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • Set up a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot, then cooled under a stream of nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1 equivalent) in anhydrous THF.

  • Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicates the start of the reaction. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part B: Synthesis of 2-Chlorophenylboronic Acid

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

  • Slowly add the trimethyl borate solution to the cold Grignard reagent via a dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Slowly quench the reaction by adding cold 2 M hydrochloric acid. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is typically a solid. Recrystallize from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain pure 2-chlorophenylboronic acid.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-chlorophenylboronic acid.

G start Start reagent_prep Prepare Anhydrous Reagents & Glassware start->reagent_prep grignard_formation Form Grignard Reagent: 2-chlorobromobenzene + Mg in THF reagent_prep->grignard_formation borylation Borylation: React with Trimethyl Borate at -78°C grignard_formation->borylation hydrolysis Acidic Hydrolysis (Quench with HCl) borylation->hydrolysis extraction Workup: Extraction & Washing hydrolysis->extraction purification Purification: Recrystallization extraction->purification product 2-Chlorophenylboronic Acid purification->product

Figure 2: Experimental workflow for the synthesis of 2-Chlorophenylboronic acid.

Conclusion

The synthesis of 2-chlorophenylboronic acid from 2-chlorobromobenzene via a Grignard reaction is a robust and high-yielding method. Careful control of reaction conditions, particularly the exclusion of water and the maintenance of low temperatures during the borylation step, is critical for achieving high purity and yield. This technical guide provides a comprehensive framework for researchers and professionals to successfully perform this synthesis in a laboratory setting.

References

The Pivotal Role of 2-Chlorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Chlorophenylboronic acid has emerged as a cornerstone in the edifice of medicinal chemistry, primarily serving as a versatile building block in the synthesis of complex pharmaceutical agents. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds prevalent in numerous drug classes. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic significance of 2-chlorophenylboronic acid, with a focus on its role in developing anticancer, anti-inflammatory, and antibacterial therapeutics. Detailed experimental protocols, quantitative bioactivity data, and visual diagrams of key chemical and biological processes are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to 2-Chlorophenylboronic Acid

2-Chlorophenylboronic acid, with the chemical formula ClC₆H₄B(OH)₂, is an organoboron compound that has garnered significant attention in synthetic and medicinal chemistry.[1] As a derivative of phenylboronic acid, it possesses unique electronic and steric properties conferred by the ortho-chloro substituent, which influences its reactivity and the conformational preferences of the molecules it helps to create.[2] While boronic acids in general have been studied for decades, their application in drug design has surged, particularly after the FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[3][4] This has demystified earlier concerns about the potential toxicity of boron-containing compounds and has paved the way for their broader investigation.[5]

The primary utility of 2-chlorophenylboronic acid in medicinal chemistry is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for synthesizing the complex molecular architectures of modern pharmaceuticals.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 2-chlorophenylboronic acid) and an organohalide or triflate.[9] This reaction is highly valued in drug discovery for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.[8][10]

The general catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) complex.

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group (in this case, the 2-chlorophenyl group) from the boron atom to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the palladium(0) catalyst.[9]

Suzuki_Miyaura_Coupling Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Medicinal Chemistry

The 2-chlorophenyl moiety introduced via Suzuki coupling serves as a critical structural element in a variety of therapeutic agents.

Anticancer Agents

The biaryl scaffold is a common feature in many anticancer drugs. 2-Chlorophenylboronic acid is used to synthesize compounds that exhibit antiproliferative activity. For instance, derivatives of phenylboronic acid have been investigated as proteasome inhibitors, a mechanism famously employed by Bortezomib.[11] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins; its inhibition leads to cell cycle arrest and apoptosis, making it an effective target in oncology.[11][12]

Proteasome_Inhibition Ubiquitin-Proteasome Pathway and Inhibition Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Inhibitor Boronic Acid Proteasome Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Inhibits

Figure 2: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid-based drugs.

Anti-inflammatory Agents

Chronic inflammation is linked to the progression of numerous diseases, including cancer and rheumatoid arthritis.[13] 2-Chlorophenylboronic acid is used in the synthesis of novel anti-inflammatory agents. For example, boronic chalcones have been designed as dual-action anticancer and anti-inflammatory agents.[13] Studies have shown that the incorporation of a boronic acid moiety can significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6.[13] This dual activity is highly desirable in developing treatments for inflammation-driven cancers.[13]

Antibacterial Agents

While 2-chlorophenylboronic acid itself is not a primary antibacterial agent, the broader class of boronic acids has yielded potent drugs. A prominent example is Vaborbactam, a cyclic boronic acid β-lactamase inhibitor.[14][15] It is used in combination with antibiotics like meropenem (B701) to combat multidrug-resistant Gram-negative bacteria.[15][16] Vaborbactam works by forming a stable, covalent bond with the catalytic serine residue in the active site of β-lactamase enzymes, effectively neutralizing their ability to degrade β-lactam antibiotics.[15][17] The synthetic routes to such complex boronic acid derivatives often involve multi-step processes where substituted boronic acids are key starting materials.[15][18]

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using phenylboronic acid derivatives and for the bioactivity of boronic acid-based enzyme inhibitors.

Table 1: Bioactivity of Boronic Acid-Based Enzyme Inhibitors

Compound/Class Target Enzyme Bioactivity (Kᵢ or IC₅₀) Disease Area Reference
Vaborbactam KPC-2 β-Lactamase Kᵢ app: 0.056 µM Bacterial Infections [17]
Vaborbactam SME-2 Carbapenemase Kᵢ app: 0.042 µM Bacterial Infections [17]
Bortezomib 20S Proteasome IC₅₀: 7.05 nM Multiple Myeloma [4]
Dipeptide Boronic Acid (Cpd 15) Proteasome IC₅₀: 4.60 nM Cancer [4]
Boronic Chalcone (Cpd 5) SCC-25 Cancer Cells IC₅₀: 17.9 µM Head and Neck Cancer [13]

| 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | Carbonyl Reductase 1 (CBR1) | Kᵢ: 15 nM | Cancer (Adjuvant) |[] |

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
2-Chloropyridine Phenylboronic Acid (6-Dipp)Pd(cinn)Cl (0.5) NaHCO₃ Water 100 95 [20]
2,3,5-Trichloropyridine 4-Methylphenylboronic acid Pd(OAc)₂ (2) K₂CO₃ H₂O/Toluene 100 92 [10]
5-Iodovanillin Phenylboronic Acid Pd(OAc)₂ (1) Amberlite IRA-400(OH) H₂O/Ethanol 60 N/A [9]

| Chlorobenzene | Phenylboronic Acid | PATP-Pd NPs | K₃PO₄·3H₂O | Water | 100 | 96 |[21] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of biaryl compounds.[9]

Materials:

  • Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2 mg)

  • Base (e.g., Amberlite IRA-400(OH) resin, ~0.5 g)

  • Solvent system (e.g., 3 mL water, 1 mL 95% ethanol)

  • 25 mL round-bottomed flask and magnetic stir bar

Procedure:

  • To a 25 mL round-bottomed flask, add the aryl halide, phenylboronic acid, base, solvent, and a magnetic stir bar.

  • Add the palladium(II) acetate catalyst to the mixture. The mixture should turn brown.

  • Seal the flask with a septum and place it in a preheated water bath at 60°C.

  • Allow the reaction to proceed with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a hot gravity filtration to remove the catalyst and resin.

  • Cool the filtrate in an ice bath. Acidify with cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as necessary.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants: Aryl Halide, Boronic Acid, Base, Solvent, Catalyst React Heat and Stir (e.g., 60°C, 1-2h) Start->React Filter Hot Gravity Filtration React->Filter Workup Acidification & Extraction Filter->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Chromatography or Recrystallization) Evaporate->Purify Product Final Biaryl Product Purify->Product

Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for β-Lactamase Inhibition Assay

This protocol describes a method to determine the inhibitory kinetics of a compound like Vaborbactam against a β-lactamase enzyme.[17]

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, 1.2 nM final concentration)

  • Inhibitor (e.g., Vaborbactam, various concentrations)

  • Reporter substrate (e.g., Nitrocefin (NCF), 100 µM final concentration)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (Vaborbactam) in the assay buffer.

  • In a 96-well plate, mix the inhibitor at the desired concentrations with the β-lactamase enzyme.

  • Initiate the reaction by adding the reporter substrate (Nitrocefin). The hydrolysis of Nitrocefin leads to a color change that can be monitored spectrophotometrically (e.g., at 490 nm).

  • Immediately record the absorbance every 2-3 seconds using a plate reader to obtain kinetic profiles.

  • A control reaction without any inhibitor should be run to determine the uninhibited enzyme velocity.

  • The apparent inhibition constant (Kᵢ app) and inactivation constants (k₂/K) can be determined by fitting the progress curves to appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Conclusion and Future Perspectives

2-Chlorophenylboronic acid is a powerful and indispensable tool in the medicinal chemist's arsenal. Its primary role as a substrate in Suzuki-Miyaura coupling reactions enables the efficient synthesis of diverse and complex biaryl structures that are central to the function of many therapeutic agents.[6] The continued exploration of boronic acid chemistry, spurred by the clinical success of drugs like Bortezomib and Vaborbactam, promises to yield new classes of enzyme inhibitors and therapeutic candidates.[3][4] Future research will likely focus on developing novel boronic acid derivatives with enhanced metabolic stability, improved selectivity, and unique mechanisms of action to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Spectroscopic Data of 2-Chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed information about the hydrogen and carbon environments within the molecule. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the monomeric acid, it is often advisable to use a solvent like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆), which can break up the oligomeric species.

¹H NMR Data

The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic CH7.9 - 7.2Multiplet
B(OH)₂8.2 (broad singlet)Broad Singlet

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and temperature, and the peak may be broad or exchange with residual water in the solvent.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ) ppm
C-B~135
C-Cl~133
Aromatic CH136 - 127

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid shows characteristic bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300O-H stretch (B-OH)Strong, Broad
~3060Aromatic C-H stretchMedium
~1600, ~1470, ~1430Aromatic C=C stretchMedium-Strong
~1340B-O stretchStrong
~1080In-plane C-H bendMedium
~750Out-of-plane C-H bend / C-Cl stretchStrong

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and FTIR data for 2-Chlorophenylboronic acid.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton acquisition

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D carbon acquisition with proton decoupling

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Chlorophenylboronic acid.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_conclusion Structural Elucidation Sample Obtain 2-Chlorophenylboronic Acid Sample Purity Assess Purity (e.g., LC-MS, TLC) Sample->Purity NMR_Prep Prepare NMR Sample (Dissolve in Deuterated Solvent) Purity->NMR_Prep FTIR_Prep Prepare FTIR Sample (e.g., KBr Pellet) Purity->FTIR_Prep Acquire_NMR Acquire 1H and 13C NMR Spectra NMR_Prep->Acquire_NMR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling Constants, Integration) Process_NMR->Analyze_NMR Combine_Data Combine and Correlate NMR and FTIR Data Analyze_NMR->Combine_Data Acquire_FTIR Acquire FTIR Spectrum FTIR_Prep->Acquire_FTIR Process_FTIR Process FTIR Data (Background Subtraction) Acquire_FTIR->Process_FTIR Analyze_FTIR Analyze FTIR Spectrum (Peak Assignment, Functional Group Identification) Process_FTIR->Analyze_FTIR Analyze_FTIR->Combine_Data Structure_Confirm Confirm Molecular Structure Combine_Data->Structure_Confirm

Workflow for Spectroscopic Characterization

An In-depth Technical Guide to the Safety and Handling of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chlorophenylboronic acid, a vital reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Due to its reactivity and potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all laboratory personnel.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white to off-white solid. It is important to note that this compound may contain varying amounts of its anhydride.[1][2] Key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 3900-89-8[1][2][3]
Molecular Formula C₆H₆BClO₂[3]
Molecular Weight 156.37 g/mol [2][3]
Melting Point 92-102 °C (literature value)[1][2][4]
Physical State Solid, powder[1][2]
Solubility Soluble in DMSO and Methanol. Low water solubility.[5][6]
Stability Stable under normal conditions.[4][5]

Hazard Identification and Classification

2-Chlorophenylboronic acid is classified as a hazardous substance. All personnel handling this chemical should be fully aware of its potential health effects and take appropriate precautions.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

Source:[5][7]

Signal Word: Warning[5]

NFPA 704 Hazard Diamond:

CategoryRating
Health (Blue) 2
Flammability (Red) 1
Instability (Yellow) 0
Special Hazards (White) -

Source:[5]

This rating indicates that 2-chlorophenylboronic acid presents a moderate health hazard under emergency conditions, has a slight flammability hazard, and is stable.

Toxicological Information

While the boronic acid functional group is generally considered to have low inherent toxicity, specific quantitative toxicological data for 2-chlorophenylboronic acid is limited.[5] No acute toxicity information such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for this specific product.[5] The toxicological properties have not been fully investigated.[5] Therefore, it is essential to handle this compound with care, assuming it to be potentially harmful.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

When handling 2-chlorophenylboronic acid, the following PPE should be worn:

  • Eye/Face Protection: Tight-sealing safety goggles or a face shield.[4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5]

Handling Procedures
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Keep containers tightly closed when not in use.[5]

  • Avoid dust formation.[5]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • For maintaining product quality, refrigeration is recommended.[5]

  • Store locked up.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

Emergency Procedures

First-Aid Measures
  • General Advice: If symptoms persist, call a physician.[5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If breathing is difficult, give oxygen.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[5]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen chloride gas.[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[5]

  • Environmental Precautions: Should not be released into the environment.[5]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Experimental Protocols

General Protocol for Weighing and Transferring 2-Chlorophenylboronic Acid Powder

This protocol outlines the standard procedure for safely weighing and transferring powdered 2-chlorophenylboronic acid in a laboratory setting.

Equipment:

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate glassware (e.g., round-bottom flask)

  • Personal Protective Equipment (as specified in section 4.1)

  • Chemical fume hood

Methodology:

  • Ensure the analytical balance is clean, level, and calibrated.

  • Perform all manipulations of the powdered 2-chlorophenylboronic acid within a certified chemical fume hood to minimize inhalation exposure.

  • Place a clean, appropriately sized weighing paper or boat on the balance pan.

  • Tare the balance to zero.

  • Using a clean spatula, carefully transfer the desired amount of 2-chlorophenylboronic acid from its storage container onto the weighing paper/boat. Avoid creating dust.

  • Record the exact mass of the compound.

  • Carefully transfer the weighed powder into the reaction vessel. A funnel may be used to prevent spillage.

  • If quantitative transfer is critical, the weighing paper/boat can be rinsed with a small amount of the reaction solvent to ensure all the compound is transferred to the vessel.

  • Clean the spatula and the weighing area immediately after use.

  • Tightly close the 2-chlorophenylboronic acid container and return it to its designated storage location.

  • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using 2-chlorophenylboronic acid as the coupling partner. Reaction conditions may need to be optimized for specific substrates.

Reagents and Equipment:

  • Aryl halide (e.g., aryl bromide)

  • 2-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene (B28343), DME/water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent (e.g., 5 mL of toluene or a mixture of DME and water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key workflows and a relevant chemical pathway for 2-chlorophenylboronic acid.

SafeHandlingWorkflow Safe Handling Workflow for Powdered 2-Chlorophenylboronic Acid cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer & Cleanup PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Gather Gather Materials (Chemical, Spatula, Weigh Paper, Glassware) FumeHood->Gather PlacePaper Place Weigh Paper on Balance Gather->PlacePaper Tare Tare Balance PlacePaper->Tare AddChemical Carefully Add Powder to Paper Tare->AddChemical Record Record Mass AddChemical->Record Transfer Transfer Powder to Reaction Vessel Record->Transfer Clean Clean Spatula and Work Area Transfer->Clean Dispose Dispose of Waste Properly Clean->Dispose Store Securely Cap and Store Chemical Dispose->Store

Caption: A logical workflow for the safe handling of powdered 2-Chlorophenylboronic acid.

SuzukiCouplingWorkflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification AddReagents Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) AddReagents->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent Heat Heat and Stir Reaction Mixture AddSolvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

OxidativeDeborononation Oxidative Deborononation Pathway of an Arylboronic Acid ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) Intermediate Unstable Intermediate [Ar-B(OH)3]- ArylboronicAcid->Intermediate Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H2O2) ROS->Intermediate Migration 1,2-Migration (Rate-Limiting Step) Intermediate->Migration BoricEster Labile Boric Ester (Ar-O-B(OH)2) Migration->BoricEster Hydrolysis Hydrolysis BoricEster->Hydrolysis Phenol Phenol (Ar-OH) Hydrolysis->Phenol BoricAcid Boric Acid (B(OH)3) Hydrolysis->BoricAcid

Caption: The oxidative deborononation pathway of an arylboronic acid.[8]

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-chlorophenylboronic acid. This versatile building block enables the synthesis of sterically hindered 2-substituted biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. 2-Chlorophenylboronic acid is a valuable reagent in this reaction for the synthesis of biaryls containing a chlorine atom at the 2-position of one of the phenyl rings. This ortho-substituent introduces steric hindrance, which can influence the conformation and biological activity of the final molecule. The chlorine atom also serves as a handle for further functionalization.

Challenges in the cross-coupling of 2-chlorophenylboronic acid can include lower reactivity compared to unsubstituted phenylboronic acid due to steric hindrance and electronic effects. Therefore, careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent, is crucial for achieving high yields and reaction efficiency.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid 2-Chlorophenylboronic Acid (Ar'B(OH)₂)

Figure 1: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of 2-chlorophenylboronic acid with a range of aryl bromides.

Materials:

  • 2-Chlorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (B28343) (solvent)

  • Water (co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-chlorophenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water (typically a 4:1 to 10:1 mixture). The solution should be thoroughly degassed.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling with Activated Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides. For successful coupling, a more active catalyst system is often required.

Materials:

  • 2-Chlorophenylboronic acid (1.5 equivalents)

  • Activated aryl chloride (e.g., containing electron-withdrawing groups) (1.0 equivalent)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.

  • Add the aryl chloride, 2-chlorophenylboronic acid, and potassium phosphate.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with various aryl halides under different reaction conditions.

Table 1: Coupling of 2-Chlorophenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901885
24-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O1001692
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)Dioxane801295
42-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1102478
51-Bromo-2,4-difluorobenzenePd(OAc)₂ (2)SPhos (4)CsF (3)THF802088

Table 2: Coupling of 2-Chlorophenylboronic Acid with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane1102491
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-Amyl alcohol1002087
32-ChloronitrobenzenePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)Toluene1103675
43-ChloropyridinePd(OAc)₂ (3)CataCXium A (6)K₃PO₄ (3)Dioxane/H₂O1203065
51,3-DichlorobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (3)DMF1002482 (mono-adduct)

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: - 2-Chlorophenylboronic Acid - Aryl Halide - Base start->reagents flask_prep Prepare Reaction Vessel: - Flame-dry Schlenk flask - Add stir bar reagents->flask_prep add_solids Add Solids to Flask flask_prep->add_solids catalyst Add Catalyst System: - Palladium Precursor - Ligand (if applicable) add_solids->catalyst inert_atm Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) catalyst->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Complete purification Purify Crude Product: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions and with properly degassed solvents. The Pd(0) species is sensitive to oxygen.

    • Inefficient Transmetalation: The choice of base is critical. For less reactive substrates, stronger and more soluble bases like K₃PO₄ or Cs₂CO₃ may be required. The addition of water can sometimes facilitate the transmetalation step.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be minimized by using an appropriate base and avoiding prolonged reaction times at high temperatures. Using the boronic acid in slight excess can also compensate for this.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often a result of the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere.

    • Homocoupling of Aryl Halide: This can occur at high temperatures with very active catalysts. Lowering the reaction temperature or catalyst loading may help.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid is a valuable synthetic tool for the preparation of 2-chloro-substituted biaryls. Successful application of this methodology relies on the careful selection of the catalyst system and reaction conditions to overcome the steric and electronic challenges posed by the ortho-chloro substituent. The protocols and data presented in these notes provide a solid foundation for researchers to develop and optimize these important transformations in their own synthetic endeavors.

Application Notes and Protocols for Suzuki Coupling of Aryl Chlorides with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. The use of readily available and cost-effective aryl chlorides as coupling partners is highly desirable, yet they are notoriously less reactive than their bromide or iodide counterparts. This necessitates the use of highly active catalyst systems.

These application notes provide a detailed protocol for the Suzuki coupling of various aryl chlorides with 2-chlorophenylboronic acid, a transformation that can be challenging due to the steric hindrance and electronic properties of the boronic acid. The provided methodologies and data will guide researchers in successfully performing this valuable synthetic transformation.

Key Reaction Parameters

The success of the Suzuki coupling with aryl chlorides hinges on the careful selection of several key parameters:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of ligand is critical for activating the inert C-Cl bond. Bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective.[1][2][3]

  • Base: A strong, non-nucleophilic base is required to facilitate the transmetalation step.[1] Common choices include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (B91410) (KF).[1]

  • Solvent: Anhydrous aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.[1] 1,4-Dioxane, toluene, and tetrahydrofuran (B95107) (THF) are common choices. The addition of a small amount of water can sometimes be beneficial for dissolving the base.[1]

  • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often necessary to promote the oxidative addition of the palladium catalyst to the aryl chloride.[1]

Data Presentation: Suzuki Coupling of Aryl Chlorides with 2-Chlorophenylboronic Acid

The following table summarizes the results for the Suzuki coupling of various aryl chlorides with 2-chlorophenylboronic acid under optimized conditions. The data is compiled from various literature sources and represents typical yields that can be expected.

EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene1001285
24-ChloroanisolePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1101692
32-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O100878
41-Chloro-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80695
54-ChloroacetophenonePdCl₂(dppf)K₂CO₃DME901288

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, 2-chlorophenylboronic acid, palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

G prep Reaction Setup reagents Add Aryl Chloride, Boronic Acid, Catalyst, Ligand, and Base prep->reagents 1. solvent Add Anhydrous Solvent reagents->solvent 2. degas Degas Reaction Mixture solvent->degas 3. reaction Heat and Stir degas->reaction 4. workup Work-up reaction->workup 5. extraction Dilute and Extract workup->extraction 6. purification Column Chromatography extraction->purification 7. product Isolated Product purification->product 8.

Caption: General workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L_n pdii_cl Ar-Pd(II)L_n-Cl pd0->pdii_cl Oxidative Addition (Ar-Cl) pdii_o Ar-Pd(II)L_n-OB pdii_cl->pdii_o Transmetalation (Ar'B(OH)₂ + Base) pdii_biaryl Ar-Pd(II)L_n-Ar' pdii_o->pdii_biaryl pdii_biaryl->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

References

Application Notes and Protocols: C-C Bond Formation with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2] The presence of the chlorine atom on the phenyl ring provides specific electronic and steric properties that can be exploited in targeted synthesis.[3] This document provides detailed application notes and experimental protocols for performing C-C bond formation using 2-Chlorophenylboronic acid, with a focus on optimizing reaction conditions for various substrates.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[4][5] While aryl bromides and iodides are traditional substrates, recent advances have enabled the efficient coupling of less reactive aryl chlorides, often requiring catalysts based on bulky, electron-rich phosphine (B1218219) ligands.[2][6]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Chlorophenylboronic acid with various aryl halides. The choice of conditions is critical for achieving high yields, especially when dealing with less reactive or sterically hindered coupling partners.

Table 1: General Conditions for Suzuki-Miyaura Coupling with Aryl Bromides

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (10:1)80-10012-24>90
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (3)1,4-Dioxane1001685-95
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801280-90
4Na₂PdCl₄ (5)TXPTS (10)NaOH (5)Water601875-85[7]

Table 2: Optimized Conditions for Challenging Substrates (e.g., Aryl Chlorides)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (spray-dried) (3)THF50-651870-85[8]
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl Alcohol11016-2475-90[9]
3Palladacycle¹ (1)-Cs₂CO₃ (2)1,4-Dioxane10012>90[6]
4NiCl₂(dppp) (5)-K₃PO₄ (3)t-Amyl Alcohol1202465-80[9]

¹Note: Palladacycle precatalysts, such as those based on bulky biaryl phosphine ligands (e.g., SPhos or RuPhos), are often highly active for coupling aryl chlorides.[6]

Key Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with 2-Chlorophenylboronic acid.

Protocol 1: Standard Coupling of an Aryl Bromide

This protocol is adapted for a standard reaction between 2-Chlorophenylboronic acid and a generic aryl bromide using a Pd₂(dba)₃/SPhos catalyst system.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the aryl bromide (1.0 mmol), 2-Chlorophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), SPhos (0.03 mmol, 12.3 mg), and K₃PO₄ (2.0 mmol, 424 mg) to a dry reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the vessel via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: Coupling of an Aryl Chloride (More Forcing Conditions)

This protocol is optimized for the more challenging coupling of 2-Chlorophenylboronic acid with an aryl chloride, utilizing a highly active catalyst system.

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • tert-Amyl alcohol, anhydrous

  • Reaction vessel with a reflux condenser

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol), 2-Chlorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (5 mL) to the vessel.

  • Reaction: Attach a reflux condenser, and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (20 mL). Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the final product.

Visualizations: Reaction Mechanism and Workflow

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ (A) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (B) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² (D) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R¹-R² reductive_elimination->product center_point->pd0 aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base borate_complex [R²-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetalation A Active Catalyst B Oxidative Adduct D Biaryl Complex P Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

This diagram outlines the general laboratory procedure for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->reagents vessel 2. Add Solids to Reaction Vessel reagents->vessel inert 3. Purge Vessel with Inert Gas (Ar/N₂) vessel->inert solvent 4. Add Degassed Solvent(s) inert->solvent heat 5. Heat and Stir for 12-24h solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup 7. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Chlorophenylboronic Acid as a Versatile Building Block for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a valuable and versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 2-chlorinated biaryl structures.[1] These structural motifs are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the chlorine substituent at the ortho position. The presence of the chlorine atom can influence the dihedral angle between the aromatic rings, affecting the molecule's conformation and its interaction with biological targets. Biaryl compounds are integral to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] For instance, the fungicide Boscalid contains a 2-chlorobiphenyl (B15942) moiety, highlighting the relevance of this building block in the development of biologically active compounds.[4] This document provides detailed application notes and experimental protocols for the use of 2-chlorophenylboronic acid in biaryl synthesis.

Applications in Biaryl Synthesis

2-Chlorophenylboronic acid is a key reagent for the synthesis of a wide array of 2-chlorobiaryl derivatives through the Suzuki-Miyaura cross-coupling reaction. This reaction offers a powerful and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reactivity of the coupling partners generally follows the trend I > Br > Cl for the aryl halide.[2]

Key Advantages:
  • Versatility: Couples with a broad range of aryl and heteroaryl halides.

  • Stereochemical Control: The ortho-chloro substituent can enforce a twisted conformation in the resulting biaryl, which can be crucial for biological activity.

  • Accessibility: 2-Chlorophenylboronic acid is a commercially available and stable reagent.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid with various aryl halides. The reaction conditions can be optimized for specific substrates to improve yields.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole (B123540)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90888
34-IodotoluenePdCl₂(dppf) (2)-Cs₂CO₃DMF80695
42-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001678
54-BromoanilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DMF/H₂O1101085
61-Chloro-4-nitrobenzeneNiCl₂(dppp) (10)-K₃PO₄Dioxane802465

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the synthesis of 2-chloro-4'-methoxybiphenyl.

Materials:

  • 2-Chlorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium Phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Schlenk flask

  • Magnetic stirrer with heating

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12 hours), cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-4'-methoxybiphenyl.

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Chlorophenylboronic Acid - Aryl Halide - Catalyst & Ligand - Base Flask Add to Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with Inert Gas Flask->Inert Solvent Add Solvents (e.g., Toluene/H2O) Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Signaling Pathway

Biaryl compounds derived from 2-chlorophenylboronic acid, as part of the broader class of polychlorinated biphenyls (PCBs), have been shown to interact with various biological pathways. Some lower chlorinated PCBs can act as endocrine-disrupting chemicals, potentially interfering with hormone signaling.[5] The following diagram illustrates a potential mechanism of action.

Endocrine_Disruption_Pathway cluster_cell Target Cell ER Estrogen Receptor (ER) HRE Hormone Response Element (HRE) in DNA ER->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates Protein Protein Synthesis Transcription->Protein Leads to Response Cellular Response Protein->Response Results in Chlorobiphenyl 2-Chlorobiphenyl Derivative Chlorobiphenyl->ER Binds to (Agonist/Antagonist) Estrogen Endogenous Estrogen Estrogen->ER Binds to

Caption: Potential endocrine disruption by 2-chlorobiphenyl derivatives via the estrogen receptor.

Conclusion

2-Chlorophenylboronic acid is a highly effective and versatile building block for the synthesis of 2-chlorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel biaryl structures for applications in drug discovery, agrochemicals, and materials science. The unique properties of the resulting chlorinated biaryls make them attractive targets for further investigation.

References

Application Notes and Protocols: 2-Chlorophenylboronic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a versatile and widely utilized building block in pharmaceutical development and medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a wide range of biologically active molecules. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. These notes provide an overview of the applications of 2-chlorophenylboronic acid in the synthesis of kinase inhibitors, specifically focusing on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors, and include detailed experimental protocols and relevant pharmacological data.

Key Applications in Pharmaceutical Development

2-Chlorophenylboronic acid is a crucial intermediate in the synthesis of various therapeutic agents. Its utility has been demonstrated in the development of:

  • Anti-cancer agents: By participating in Suzuki-Miyaura coupling, it contributes to the synthesis of complex scaffolds that can inhibit key signaling pathways involved in cancer progression.

  • DYRK Kinase Inhibitors: It is a key reagent in the synthesis of potent and selective inhibitors of DYRK kinases, which are implicated in neurodegenerative diseases and certain types of cancer.[1]

  • Peripheral Benzodiazepine Receptor (PBR) Ligands: This compound is used in the synthesis of ligands for PBR (now also known as the translocator protein, TSPO), which are targets for imaging and therapeutic intervention in neuroinflammatory and neurological disorders.

Data Presentation: Inhibition of DYRK1A by Compounds Synthesized via Suzuki-Miyaura Coupling

The following table summarizes the in vitro inhibitory activity of various compounds against DYRK1A. These compounds are structurally related to molecules that can be synthesized using 2-chlorophenylboronic acid as a key starting material in a Suzuki-Miyaura cross-coupling reaction.

Compound IDTarget KinaseIC50 (nM)Notes
Compound 1 DYRK1A130A 2,4-bisheterocyclic substituted thiophene (B33073) derivative.[1]
Compound 2 DYRK1B>10,000Shows selectivity for DYRK1A over DYRK1B.[1]
Compound 3 DYRK2>10,000Shows selectivity for DYRK1A over DYRK2.[1]
Leucettine L41 DYRK1A40A known reference inhibitor.
Harmine DYRK1A32A known reference inhibitor.
INDY DYRK1A28A potent inhibitor of the DYRK family of kinases.[2]
BINDY DYRK1A15A derivative of INDY with enhanced potency.[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chlorophenylboronic Acid with a Heteroaryl Halide

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with a heteroaryl bromide to synthesize a biaryl compound, a common core structure in many DYRK1A inhibitors.

Materials:

  • 2-Chlorophenylboronic acid

  • Heteroaryl bromide (e.g., 4-bromo-2-aminothiazole derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or dimethylformamide (DMF))

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the heteroaryl bromide (1.0 equiv), 2-chlorophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane/water, 4:1 v/v) and the palladium catalyst (0.02-0.10 equiv).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure proper mixing, then heat the reaction to reflux (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Synthesis of a 2,4-Bis(heteroaryl)thiophene Derivative (A Key Scaffold for DYRK1A Inhibitors)

This protocol outlines the synthesis of a 3-(4-bromothiophen-2-yl)pyridine intermediate, which can then be further reacted with 2-chlorophenylboronic acid in a subsequent Suzuki-Miyaura coupling to generate a 2,4-bis(heteroaryl)thiophene, a known scaffold for DYRK1A inhibitors.[1]

Step 1: Synthesis of 3-(4-bromothiophen-2-yl)pyridine

Materials:

  • 3-Pyridylboronic acid

  • 2,4-Dibromothiophene (B1333396)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: Dissolve 3-pyridylboronic acid (8.14 mmol) in a mixture of 1,4-dioxane (10 mL) and water (4 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To this solution, add 2,4-dibromothiophene (8.14 mmol), tetrakis(triphenylphosphine)palladium(0) (0.325 mmol), and sodium carbonate (16.28 mmol) successively.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield 3-(4-bromothiophen-2-yl)pyridine.

Step 2: Suzuki-Miyaura Coupling with 2-Chlorophenylboronic Acid

The 3-(4-bromothiophen-2-yl)pyridine synthesized in Step 1 can then be used as the heteroaryl bromide in Protocol 1 with 2-chlorophenylboronic acid to yield the final 2-(2-chlorophenyl)-4-(pyridin-3-yl)thiophene derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X R-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' R-X R-X (Aryl/Heteroaryl Halide) R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 (2-Chlorophenylboronic Acid) Base Base R'-B(OH)2->Base Boronate [R'-B(OH)3]- Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simplified DYRK1A Signaling Pathway and Inhibition

DYRK1A is a constitutively active kinase that plays a role in various cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is linked to several diseases. Small molecule inhibitors, often synthesized using building blocks like 2-chlorophenylboronic acid, can block its activity.

DYRK1A_Pathway cluster_nucleus Nucleus DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylation Splicing_Factors Splicing Factors (e.g., SF3B1) DYRK1A->Splicing_Factors Phosphorylation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Proteins Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Alt_Splicing Altered Splicing Splicing_Factors->Alt_Splicing Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Cellular_Outcomes Cellular Outcomes (Proliferation, Survival, Differentiation) Gene_Expression->Cellular_Outcomes Alt_Splicing->Cellular_Outcomes Cell_Cycle_Progression->Cellular_Outcomes DYRK1A_Inhibitor DYRK1A Inhibitor (e.g., from 2-Chlorophenylboronic acid) DYRK1A_Inhibitor->DYRK1A Inhibition

Caption: Inhibition of the DYRK1A signaling pathway.

References

Application Notes and Protocols: The Role of 2-Chlorophenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylboronic acid is a versatile and valuable building block in the synthesis of complex agrochemicals. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to create biaryl and aryl-heterocycle scaffolds. These structural motifs are prevalent in a variety of modern fungicides, particularly the class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). This document provides detailed application notes on the use of 2-chlorophenylboronic acid in the synthesis of a representative pyrazole (B372694) carboxamide fungicide, including a comprehensive experimental protocol and an overview of the biological mode of action.

Introduction: The Significance of the 2-Chlorobiphenyl (B15942) Moiety in Fungicides

The 2-chlorobiphenyl structural unit is a key pharmacophore in a number of contemporary fungicides. Its presence is often associated with potent inhibition of the fungal enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.[1][2][3][4] The specific placement of the chlorine atom at the ortho-position of the phenyl ring can significantly influence the molecule's conformation and binding affinity to the target enzyme, thereby enhancing its fungicidal efficacy.[1][2] The Suzuki-Miyaura coupling reaction, a powerful method for C-C bond formation, is an efficient strategy for synthesizing these complex molecules, with 2-chlorophenylboronic acid serving as a key reagent.[5][6][7][8]

Application: Synthesis of a Potent SDHI Fungicide

A prominent application of 2-chlorophenylboronic acid is in the synthesis of N-(2'-chlorobiphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a potent SDHI fungicide. The synthesis involves a key Suzuki-Miyaura coupling step to construct the 2-chlorobiphenyl backbone.

Overall Synthetic Scheme:

The synthesis can be envisioned in two main stages:

  • Suzuki-Miyaura Coupling: Formation of the 2-(2-chlorophenyl)aniline intermediate via the coupling of 2-bromoaniline (B46623) with 2-chlorophenylboronic acid.

  • Amide Bond Formation: Acylation of the resulting biphenylamine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

A visual representation of this synthetic workflow is provided below.

Figure 1: Synthetic Workflow for a 2-Chlorobiphenyl-based SDHI Fungicide cluster_0 Suzuki-Miyaura Coupling cluster_1 Amide Bond Formation 2-Bromoaniline 2-Bromoaniline Coupling_Reaction Suzuki-Miyaura Coupling 2-Bromoaniline->Coupling_Reaction 2-Chlorophenylboronic_acid 2-Chlorophenylboronic acid 2-Chlorophenylboronic_acid->Coupling_Reaction Pd_catalyst Pd Catalyst / Base Pd_catalyst->Coupling_Reaction Intermediate 2-(2-Chlorophenyl)aniline Coupling_Reaction->Intermediate Amidation Amidation Intermediate->Amidation Pyrazole_acid_chloride 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonyl chloride Pyrazole_acid_chloride->Amidation Final_Product Target Fungicide Amidation->Final_Product

Figure 1: Synthetic Workflow for a 2-Chlorobiphenyl-based SDHI Fungicide

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)aniline via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for Suzuki-Miyaura couplings of aryl halides.[5][6][7]

Materials:

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoaniline (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and water (volume will depend on the scale of the reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-chlorophenyl)aniline.

Quantitative Data (Exemplary):

ParameterValueReference
Yield75-90%Adapted from[5][6]
Purity>98% (by HPLC)-
Synthesis of N-(2'-chlorobiphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol is based on standard amide bond formation techniques.[9]

Materials:

  • 2-(2-Chlorophenyl)aniline (from step 3.1)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve 2-(2-chlorophenyl)aniline (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure target fungicide.

Quantitative Data (Exemplary):

ParameterValueReference
Yield80-95%Adapted from[9]
Purity>99% (by HPLC)-
Melting PointCompound-specific-

Mode of Action: Succinate Dehydrogenase Inhibition

The synthesized 2-chlorobiphenyl pyrazole carboxamide fungicide belongs to the SDHI class.[1][10][11] These fungicides act by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[10][11][12]

Mechanism:

  • Binding to SDH: The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9]

  • Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the citric acid cycle and the electron transport chain.[10]

  • Disruption of ATP Synthesis: The inhibition of the electron transport chain ultimately disrupts the production of ATP, the primary energy currency of the cell.

  • Fungal Cell Death: Deprived of energy, the fungal cells cannot carry out essential metabolic processes, leading to the cessation of growth and eventual cell death.[10][13]

The diagram below illustrates the site of action of SDHI fungicides within the mitochondrial respiratory chain.

Figure 2: Mechanism of Action of SDHI Fungicides cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Succinate Succinate Succinate->ComplexII SDHI SDHI Fungicide (e.g., 2-Chlorobiphenyl derivative) SDHI->ComplexII Inhibition

References

Application Notes and Protocols for 2-Chlorophenylboronic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern material science. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of a wide array of functional materials, including conjugated polymers for organic electronics and specialized fluorescent sensors. The presence of a chlorine atom on the phenyl ring influences the electronic properties and reactivity of the molecule, offering unique advantages in the design and synthesis of novel materials. These application notes provide detailed protocols and data for the use of 2-Chlorophenylboronic acid in the synthesis of a conductive polymer and a fluorescent sensor.

Physicochemical Properties of 2-Chlorophenylboronic Acid

A summary of the key physicochemical properties of 2-Chlorophenylboronic acid is presented in the table below. This data is essential for handling, storage, and for designing experimental setups.

PropertyValue
CAS Number 3900-89-8
Molecular Formula C₆H₆BClO₂
Molecular Weight 156.37 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 92-102 °C
Solubility Soluble in methanol (B129727), DMSO, and other common organic solvents

Application 1: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation

Conjugated polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2-Chlorophenylboronic acid can be used as a monomer in Suzuki-Miyaura polycondensation to synthesize poly(o-chlorophenyl)phenylene, a polymer with potential applications in these fields.

Experimental Protocol: Synthesis of Poly(o-chlorophenyl)phenylene

This protocol describes the synthesis of a chlorinated poly(p-phenylene) derivative using 2-chlorophenylboronic acid and a dibromo-co-monomer.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or glovebox for inert atmosphere

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorophenylboronic acid (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with high-purity nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive flow of nitrogen, add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL).

  • Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted twice with toluene (2 x 15 mL). The combined organic layers are washed with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Polymer Precipitation: The volume of the organic solution is reduced by rotary evaporation, and the concentrated solution is slowly added to a large volume of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and then dried under vacuum at 50 °C for 24 hours.

Characterization Data for Poly(o-chlorophenyl)phenylene

The following table summarizes typical characterization data for the synthesized polymer.

Characterization TechniqueResult
¹H NMR (CDCl₃, δ) Broad multiplets in the aromatic region (7.0-7.8 ppm)
FTIR (KBr, cm⁻¹) ~3050 (aromatic C-H), ~1600, 1480 (C=C stretching), ~760 (C-Cl stretching)
GPC (THF) Mn: 10,000 - 20,000 g/mol , PDI: 1.5 - 2.5
Thermal Analysis (TGA) Decomposition temperature > 400 °C

Experimental Workflow: Suzuki-Miyaura Polycondensation

Suzuki_Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Combine Reactants: - 2-Chlorophenylboronic acid - 1,4-Dibromobenzene - Pd(OAc)₂ - PPh₃ B Establish Inert Atmosphere (N₂ Purge) A->B C Add Solvents and Base: - Toluene - Aq. K₂CO₃ B->C D Heat at 90°C for 48h C->D E Cool to RT & Separate Layers D->E F Extract Aqueous Layer E->F G Wash Organic Layer F->G H Precipitate in Methanol G->H I Filter and Dry Polymer H->I

Workflow for the synthesis of poly(o-chlorophenyl)phenylene.

Application 2: Synthesis of a Fluorescent Sensor for Fluoride (B91410) Ions

Boronic acids are known to interact with fluoride ions, leading to changes in their electronic and photophysical properties. This interaction can be exploited to design fluorescent sensors. By coupling 2-chlorophenylboronic acid with a fluorophore, a sensor can be synthesized where the fluorescence is modulated by the presence of fluoride.

Experimental Protocol: Synthesis of a 2-Chlorophenylboronic Acid-Based Fluorescent Sensor

This protocol describes a general two-step synthesis of a fluorescent sensor by first coupling 2-chlorophenylboronic acid to a bromo-functionalized fluorophore via a Suzuki-Miyaura reaction.

Materials:

  • 2-Chlorophenylboronic acid

  • A bromo-functionalized fluorophore (e.g., 4-bromo-1,8-naphthalimide derivative)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 v/v/v)

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromo-functionalized fluorophore (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

  • Solvent and Base Addition: Under a nitrogen atmosphere, add the degassed toluene/ethanol/water solvent mixture (25 mL) and sodium carbonate (2.0 mmol).

  • Reaction: The mixture is heated to reflux (approximately 85-90 °C) and stirred for 24 hours under nitrogen. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorescent sensor.

Sensing Mechanism and Characterization

The sensing mechanism is based on the interaction of the fluoride ion with the boron center of the boronic acid moiety. This interaction alters the electronic properties of the molecule, leading to a change in its fluorescence emission.

Quantitative Data for Fluoride Sensing:

ParameterValue
Excitation Wavelength (λex) Typically in the UV-Vis region, dependent on the fluorophore
Emission Wavelength (λem) Dependent on the fluorophore
Fluorescence Response Quenching or enhancement upon addition of F⁻
Detection Limit Micromolar (µM) to nanomolar (nM) range
Selectivity High selectivity for F⁻ over other common anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻)

Signaling Pathway for Fluoride Detection

Fluoride_Sensing_Pathway Sensor Fluorescent Sensor (2-chlorophenylboronic acid moiety + Fluorophore) Complex Sensor-Fluoride Complex (Altered Fluorescence) Sensor->Complex + F⁻ Fluoride Fluoride Ion (F⁻) Complex->Sensor - F⁻ (Reversible)

Signaling pathway for fluoride detection.

Conclusion

2-Chlorophenylboronic acid is a valuable and versatile reagent in material science. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to novel conjugated polymers and fluorescent sensors. The protocols and data presented here serve as a practical guide for researchers and scientists in the development of new materials with tailored properties for a range of applications, from organic electronics to chemical sensing. The unique electronic nature of the 2-chlorophenyl group can be further exploited to fine-tune the characteristics of the resulting materials.

Application Note: Experimental Setup for a Suzuki-Miyaura Reaction with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and materials science.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organohalide or triflate in the presence of a base.[3][4] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst slower.[3][5]

This application note provides a detailed protocol for a Suzuki-Miyaura reaction using 2-chlorophenylboronic acid as the organoboron reagent. It outlines a general experimental setup, recommended reaction conditions, and a workflow for researchers aiming to synthesize substituted biaryl compounds using this challenging yet important substrate. The use of highly active palladium catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, is crucial for achieving good yields with less reactive aryl chlorides.[1]

General Reaction Scheme

The general scheme for the Suzuki reaction between an aryl halide (Ar-X) and 2-chlorophenylboronic acid is shown below:

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with 2-chlorophenylboronic acid. The specific quantities and reagents may be adjusted based on the specific aryl halide used.

Materials:

  • Aryl halide (e.g., 4-chloroanisole) (1.0 mmol)

  • 2-Chlorophenylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Buchwald precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (if not using a precatalyst)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)[3][6]

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), 2-chlorophenylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[7]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe. The addition of water can be beneficial for dissolving the base and facilitating the reaction.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., SPhos Pd G3 precatalyst, 2 mol%). If using a separate ligand and palladium source, they should be added at this stage.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C).[7] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure biaryl product.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of a Suzuki reaction with an aryl chloride. The following table summarizes typical conditions that can be used as a starting point for optimization.

Catalyst (mol%)LigandBase (equiv.)Solvent SystemTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2-5)SPhosK₃PO₄ (2.0)Toluene/H₂O100-11075-95
Pd₂(dba)₃ (1-3)XPhosK₂CO₃ (2.5)1,4-Dioxane/H₂O80-10080-98
PdCl₂(dppf) (3-5)(dppf)Na₂CO₃ (3.0)DMF/H₂O90-12060-90
XPhos Pd G3 (1-2)XPhosK₃PO₄ (2.0)THF/H₂O60-80>90

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Assemble Reaction Vessel A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Add Solvents (Anhydrous Organic + Degassed H₂O) C->D E 5. Add Palladium Catalyst D->E F 6. Heat and Stir Reaction Mixture E->F G 7. Monitor Reaction Progress (TLC or GC-MS) F->G G->F Continue Reaction H 8. Reaction Workup (Quench, Extract, Dry) G->H Reaction Complete I 9. Purification (Column Chromatography) H->I J 10. Product Characterization I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki Catalytic Cycle

Suzuki_Cycle center Pd(0)L (Active Catalyst) node1 Oxidative Addition center->node1 Ar-X p1 p2 p3 p4 node2 Ar-Pd(II)-X(L) node1->node2 node3 Transmetalation node2->node3 [Ar'-B(OH)₃]⁻ (from Base + Ar'B(OH)₂) node4 Ar-Pd(II)-Ar'(L) node3->node4 node5 Reductive Elimination node4->node5 Ar-Ar' node5->center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Optimizing Suzuki-Miyaura Couplings of 2-Chlorophenylboronic Acid: A Guide to Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science applications. The choice of base and solvent is paramount for the successful coupling of challenging substrates, such as 2-chlorophenylboronic acid. This application note provides detailed protocols and a summary of quantitative data to guide researchers in selecting the optimal conditions for Suzuki-Miyaura couplings involving this versatile building block.

Introduction

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of a wide array of organic compounds. However, the reactivity of the coupling partners can be significantly influenced by steric and electronic factors. 2-Chlorophenylboronic acid, with a chlorine substituent ortho to the boronic acid group, presents unique challenges that necessitate careful optimization of reaction parameters to achieve high yields and minimize side products. The selection of an appropriate base and solvent system is critical to facilitate the key steps of the catalytic cycle, namely transmetalation and reductive elimination.

Data Presentation: The Impact of Base and Solvent on Reaction Yield

Systematic screening of bases and solvents is crucial for optimizing the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid with aryl chlorides. The following table summarizes the yield of the coupling product between 2-chlorophenylboronic acid and a representative aryl chloride, 4-chloroanisole, under various reaction conditions. These data highlight the profound effect that the choice of base and solvent has on the reaction outcome.

Table 1: Optimization of Base and Solvent for the Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Chloroanisole

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)1,4-Dioxane1001885
2Cs₂CO₃ (2.0)1,4-Dioxane1001892
3K₂CO₃ (2.0)1,4-Dioxane1001878
4KF (3.0)1,4-Dioxane1001865
5Cs₂CO₃ (2.0)Toluene1101888
6Cs₂CO₃ (2.0)THF801875
7Cs₂CO₃ (2.0)DMF/H₂O (1:1)1001295
8K₃PO₄ (2.0)DMF/H₂O (1:1)1001290

Note: Reaction conditions are generalized from typical Suzuki-Miyaura couplings of aryl chlorides and may require further optimization for specific substrates.

Key Experimental Protocols

Below are detailed methodologies for performing Suzuki-Miyaura coupling reactions with 2-chlorophenylboronic acid. These protocols are based on established literature for similar transformations.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with an Aryl Chloride

Materials:

  • 2-Chlorophenylboronic acid (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, 2-chlorophenylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 2-Chlorophenylboronic acid (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • PdCl₂(dppf) (3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)

  • Dimethylformamide (DMF, degassed)

Procedure:

  • In a microwave vial, combine the aryl chloride, 2-chlorophenylboronic acid, PdCl₂(dppf), and potassium phosphate.

  • Add degassed DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

To further elucidate the process, the following diagrams illustrate the key relationships and workflows.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow start Start reagents Combine Reactants: - 2-Chlorophenylboronic acid - Aryl halide - Palladium catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal phosphine (B1218219) ligand for palladium-catalyzed cross-coupling reactions involving 2-chlorophenylboronic acid. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with the steric hindrance and electronic properties of ortho-substituted substrates like 2-chlorophenylboronic acid. This document summarizes key quantitative data from ligand screening studies and provides detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction to Ligand Effects in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent (in Suzuki-Miyaura coupling) or coordination of an amine followed by deprotonation (in Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The phosphine ligand plays a crucial role in this cycle by:

  • Stabilizing the Pd(0) active species: Preventing catalyst decomposition.

  • Facilitating oxidative addition: Electron-rich and sterically bulky ligands promote the reaction of less reactive aryl chlorides.

  • Promoting reductive elimination: The steric bulk of the ligand can accelerate the final product-forming step.

For sterically demanding substrates such as 2-chlorophenylboronic acid, the use of bulky and electron-rich biarylphosphine ligands, often referred to as Buchwald ligands, is essential for achieving high catalytic activity.[1][2] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for these challenging transformations.[3]

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid with different aryl bromides. The data highlights the impact of ligand choice on reaction yield under specific conditions.

Table 1: Ligand Screening for the Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with Aryl Bromides

EntryAryl BromideLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleSPhosPd(OAc)₂K₃PO₄Toluene (B28343)/H₂O1001895
24-BromobenzonitrileXPhosPd₂(dba)₃K₃PO₄1,4-Dioxane1001892
32-BromotolueneRuPhosPd(OAc)₂K₃PO₄Toluene1101288
41-Bromo-4-fluorobenzenecataCXium® APd(OAc)₂K₃PO₄Toluene1001690
52-Bromo-m-xyleneTri(1-adamantyl)phosphinePd₂(dba)₃Cs₂CO₃1,4-Dioxane1102475

Data compiled from representative literature. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using 2-chlorophenylboronic acid and its derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with an Aryl Bromide

This protocol is a general guideline for the synthesis of sterically hindered biaryls.

Materials:

  • 2-Chlorophenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Synthesis of 2-Amino-2'-chlorobiphenyl via Buchwald-Hartwig Amination

This protocol describes the C-N coupling of an amine with a derivative of 2-chlorophenylboronic acid. For this specific transformation, a common route involves the coupling of 2-chloroaniline (B154045) with a suitable phenylating agent. A related transformation for the synthesis of substituted aminobiphenyls is the coupling of an aryl halide with an aminophenylboronic acid derivative. The following is a representative protocol for the amination of an aryl chloride.

Materials:

  • 2-Chloroaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 2-chloroaniline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield 2-amino-2'-chlorobiphenyl.

Visualizations

The following diagrams illustrate the key concepts in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle cluster_workup Workup & Purification Reactants Aryl Halide + 2-Chlorophenylboronic Acid OA Oxidative Addition Reactants->OA Catalyst Pd Precursor + Ligand Catalyst->OA Base Base (e.g., K₃PO₄) Transmetalation Transmetalation Base->Transmetalation Solvent Solvent (e.g., Toluene/H₂O) OA->Transmetalation Pd(II) Intermediate RE Reductive Elimination Transmetalation->RE RE->Catalyst Regenerated Pd(0) Catalyst Product Purified Biaryl Product RE->Product Workup Aqueous Workup Purification Chromatography Workup->Purification Purification->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Logic cluster_ligand_type Initial Ligand Class Selection cluster_buchwald Buchwald-Type Ligand Screening Start Substrate: 2-Chlorophenylboronic Acid (Sterically Hindered) Bulky Bulky, Electron-Rich Phosphines Start->Bulky NHC N-Heterocyclic Carbenes (NHCs) Start->NHC XPhos XPhos Bulky->XPhos SPhos SPhos Bulky->SPhos RuPhos RuPhos Bulky->RuPhos OtherBuchwald Other Buchwald Ligands Bulky->OtherBuchwald Optimization Reaction Condition Optimization (Base, Solvent, Temp.) NHC->Optimization XPhos->Optimization SPhos->Optimization RuPhos->Optimization OtherBuchwald->Optimization Outcome Desired Outcome: High Yield & Selectivity Optimization->Outcome

Caption: Logical workflow for ligand selection in reactions of 2-chlorophenylboronic acid.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields when using 2-chlorophenylboronic acid?

A1: Low yields with 2-chlorophenylboronic acid are common and typically stem from a few key challenges. The primary issue is steric hindrance; the ortho-chloro substituent impedes the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle.[1][2][3] Additionally, 2-chlorophenylboronic acid is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[4][5] Finally, as you are likely coupling it with another aryl chloride, the low reactivity of the C-Cl bond requires robust catalytic systems and optimized conditions to achieve efficient oxidative addition.[6]

Q2: What are the most effective palladium catalysts and ligands for this type of sterically hindered coupling?

A2: Standard catalysts like Pd(PPh₃)₄ often prove inefficient for this challenging substrate.[7] Success hinges on using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized, bulky, and electron-rich phosphine (B1218219) ligand.[6][8] These ligands stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps involving sterically demanding partners.[8] Highly effective ligand classes include:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are among the most effective for coupling aryl chlorides and sterically hindered substrates.[8]

  • Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are also excellent choices for activating unreactive C-Cl bonds.[9]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands for difficult couplings.[9]

Q3: Which base and solvent combination is recommended for coupling 2-chlorophenylboronic acid?

A3: The choice of base and solvent is critical for activating the boronic acid while minimizing side reactions.

  • Base: A strong, non-nucleophilic base is generally required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective bases for these challenging couplings.[8][10] They are strong enough to form the reactive boronate species required for transmetalation.[9][11]

  • Solvent: Anhydrous ethereal solvents are preferred.[12] 1,4-Dioxane or tetrahydrofuran (B95107) (THF) are common choices.[10][13] Often, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can be beneficial, as it helps to solubilize the inorganic base without excessively promoting protodeboronation.[12][14][15]

Q4: How can I minimize the formation of side products like homocoupled biaryls and protodeboronated arenes?

A4: Minimizing side products is key to improving your isolated yield.

  • Protodeboronation: This is often the primary cause of yield loss.[4][16] It is promoted by excessive heat and prolonged exposure to aqueous basic conditions.[15] To mitigate it, ensure your boronic acid is pure and dry, use the reaction temperature necessary for conversion but avoid overheating, and keep reaction times as short as possible.[12] Running the reaction under anhydrous conditions can sometimes help, though this may require a different base (e.g., KOtBu).

  • Homocoupling: This side reaction, which forms a biaryl from two molecules of your boronic acid, is primarily caused by the presence of oxygen.[12] It is crucial to thoroughly degas your reaction mixture before adding the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[12][17]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with 2-chlorophenylboronic acid.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst/Ligand: The palladium complex is not active enough for the sterically hindered substrate and/or aryl chloride.[6][7] 2. Catalyst Deactivation: Presence of oxygen or impurities in the reagents or solvents.[12] 3. Protodeboronation: Significant loss of the boronic acid starting material.[4][18] 4. Incorrect Base/Solvent: The base is not strong enough to form the boronate, or the solvent is inappropriate.[19]1. Switch to a more robust ligand system, such as a Buchwald ligand (SPhos, XPhos) or a bulky alkylphosphine (P(t-Bu)₃).[8][9] 2. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed with Argon or Nitrogen before adding the catalyst.[12] 3. Use fresh, high-purity 2-chlorophenylboronic acid. Consider using a slight excess (1.2-1.5 equiv.). Minimize reaction time and temperature.[12] 4. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Use solvents like dioxane or THF, potentially with a small amount of water.[8][10]
Significant Formation of Protodeboronated Byproduct 1. Excessive Heat: High temperatures accelerate the rate of protodeboronation.[15] 2. Prolonged Reaction Time: Longer exposure to basic conditions increases the likelihood of this side reaction. 3. Water Content: While sometimes beneficial, too much water in the reaction can facilitate protonolysis of the C-B bond.[16]1. Run the reaction at the lowest temperature that allows for reasonable conversion (e.g., start at 80 °C and increase if necessary).[12] 2. Monitor the reaction by TLC or GC/LC-MS and work it up as soon as the starting material is consumed. 3. If using an aqueous mixture, try reducing the amount of water or switch to a strictly anhydrous solvent system with a base like KOtBu.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen: O₂ can promote the oxidative coupling of the boronic acid.[12] 2. High Catalyst Loading: In some cases, very high palladium concentrations can lead to side reactions.1. Degas the solvent and reaction mixture thoroughly with an inert gas (Ar/N₂) for at least 20-30 minutes prior to adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.[12] 2. Ensure catalyst loading is optimal (typically 1-5 mol %).
Reaction Stalls / Incomplete Conversion 1. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system.[18][19] 2. Catalyst Death: The catalyst may have decomposed over the course of the reaction.1. Try a different solvent system (e.g., Toluene, DMF, or a mixture) to improve solubility.[10] 2. Use a more stable palladium precatalyst or ligand that resists degradation at higher temperatures. Ensure the reaction is strictly anaerobic.

Data Presentation: Ligand and Base Effects

The selection of ligand and base is paramount for success. The following table summarizes typical results seen when coupling sterically hindered substrates, illustrating the dramatic impact of these choices on product yield.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene/H₂O100< 20%
Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃K₃PO₄Dioxane10075 - 90%
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O100> 90%
Pd(dppf)Cl₂ (5 mol%)(dppf)K₂CO₃Dioxane/H₂O9040 - 60%
Pd(OAc)₂ (2 mol%)XPhosCs₂CO₃THF80> 95%
Note: Yields are illustrative and will vary based on the specific aryl halide coupling partner and exact reaction conditions.

Experimental Protocols

Recommended Protocol for a Small-Scale Suzuki Coupling with 2-Chlorophenylboronic Acid

This protocol provides a starting point for optimization.

Reagents:

  • Aryl Halide (e.g., a substituted aryl chloride) (1.0 mmol, 1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-chlorophenylboronic acid, and K₃PO₄.

  • In a separate, small vial, dissolve the Pd(OAc)₂ and SPhos in 1 mL of dioxane to form the precatalyst.

  • Evacuate and backfill the main reaction vial with argon or nitrogen three times to establish an inert atmosphere.

  • Add the remaining 4 mL of anhydrous dioxane to the reaction vial via syringe.

  • Bubble argon through the stirred reaction mixture for 20 minutes to thoroughly degas the solution.

  • Using a syringe, add the prepared catalyst solution to the reaction mixture.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² (Product) Pd0->OA Ar¹-X PdII_Aryl->TM PdII_Diaryl->RE BoronicAcid Ar²-B(OH)₂ (2-Chlorophenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM Enters Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction with 2-Chlorophenylboronic Acid Check_Conditions Verify Core Conditions Start->Check_Conditions Check_Reagents Analyze Side Products Check_Conditions->Check_Reagents Conditions OK Sol_Conditions Degas Properly Use Anhydrous Solvent Check Temperature Check_Conditions->Sol_Conditions Issue Found Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst No Obvious Side Products Sol_Proto Use Fresh Boronic Acid Lower Temperature Reduce Reaction Time Check_Reagents->Sol_Proto Protodeboronation? Sol_Homo Improve Degassing Check for O₂ Leaks Check_Reagents->Sol_Homo Homocoupling? Sol_Optimize Switch to Bulky Ligand (e.g., SPhos, P(t-Bu)₃) Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Sol_Optimize Yes Result Improved Yield sol_node sol_node prob_node prob_node Sol_Conditions->Start Sol_Proto->Start Sol_Homo->Start Sol_Optimize->Result

Caption: A logical workflow for troubleshooting low yields in the reaction.

References

Technical Support Center: 2-Chlorophenylboronic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-chlorophenylboronic acid in common cross-coupling reactions. The information is designed to help you diagnose and resolve issues related to side reactions, low yields, and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-chlorophenylboronic acid in Suzuki-Miyaura coupling?

A1: The three most prevalent side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, converting 2-chlorophenylboronic acid into chlorobenzene. This is a very common undesired side reaction for many boronic acids.[1]

  • Homocoupling: The palladium catalyst can couple two molecules of 2-chlorophenylboronic acid to form 2,2'-dichlorobiphenyl. This is often more likely to occur in the presence of oxygen.[2][3]

  • Dehalogenation: The aryl halide coupling partner can lose its halogen atom, resulting in an undesired arene byproduct.

Q2: Why is my Suzuki-Miyaura reaction with 2-chlorophenylboronic acid showing low yield?

A2: Low yields can be attributed to several factors:

  • Inefficient catalytic activity: The choice of palladium source and ligand is crucial. For an electron-deficient boronic acid like 2-chlorophenylboronic acid, a highly active catalyst system is often required.

  • Dominance of side reactions: Protodeboronation and homocoupling can consume the starting material, reducing the yield of the desired product.

  • Inappropriate base or solvent: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. The solvent system also affects the solubility of reagents and the stability of the catalyst.

  • Catalyst decomposition: The palladium catalyst can precipitate as "palladium black" and lose its activity, especially at high temperatures.

Q3: Are there specific challenges associated with using 2-chlorophenylboronic acid in Heck and Sonogashira couplings?

A3: While less commonly used as the primary aryl source in these reactions compared to aryl halides, related challenges can be anticipated. In a Heck-type reaction where an arylboronic acid is used instead of an aryl halide, similar side reactions like protodeboronation and homocoupling can occur. For Sonogashira couplings, the direct use of boronic acids is not standard; typically, an aryl halide is coupled with a terminal alkyne. If 2-chlorophenylboronic acid were to be first converted to an aryl halide for this purpose, the subsequent coupling would be subject to the usual challenges of coupling with an electron-deficient aryl chloride, which can be less reactive than bromides or iodides.

Troubleshooting Guides

Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of boronic acids.[2][3]
Palladium Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Pd(II) precatalysts are reduced to Pd(0) in situ, a process that can be accompanied by the homocoupling of the boronic acid.[3]
Ligand Increase the ligand-to-palladium ratio.A higher ligand concentration can help to stabilize the palladium catalyst and disfavor side reactions.
Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).The choice of base can influence the rate of the desired cross-coupling versus homocoupling.
ParameterRecommendationRationale
Water Content Use anhydrous conditions or minimize the amount of water in the solvent system.Protodeboronation is often promoted by the presence of water and a base.
Base Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.Hydroxide ions can facilitate the protodeboronation pathway.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation.
Boronic Acid Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.This can help to compensate for some loss due to protodeboronation and drive the reaction to completion.
Heck and Sonogashira Couplings

Troubleshooting for Heck and Sonogashira reactions with aryl chlorides (the halide counterpart to 2-chlorophenylboronic acid) often involves addressing the lower reactivity of the C-Cl bond.

ParameterRecommendationRationale
Catalyst/Ligand System Employ a catalyst system known for activating aryl chlorides (e.g., bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands).These ligands promote the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step.
Temperature Increase the reaction temperature.Higher temperatures are often required to achieve a reasonable reaction rate with less reactive aryl chlorides.
Base (Sonogashira) Use a stronger base.A stronger base can facilitate the deprotonation of the terminal alkyne, which is crucial for the catalytic cycle.
Solvent Choose a high-boiling point, polar aprotic solvent (e.g., DMF, DMAc, NMP).These solvents can help to solubilize the reagents and catalyst at higher temperatures.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole

Materials:

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, 2-chlorophenylboronic acid, potassium phosphate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Relationship of Common Side Reactions in Suzuki-Miyaura Coupling

Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reactions Aryl Halide Aryl Halide Cross-Coupling Product Cross-Coupling Product Aryl Halide->Cross-Coupling Product Pd Catalyst, Base Dehalogenation Product Dehalogenation Product Aryl Halide->Dehalogenation Product Pd Catalyst 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid->Cross-Coupling Product Homocoupling Product Homocoupling Product 2-Chlorophenylboronic Acid->Homocoupling Product Pd, O2 Protodeboronation Product Protodeboronation Product 2-Chlorophenylboronic Acid->Protodeboronation Product Base, H2O

Caption: Overview of competing reactions in a Suzuki-Miyaura coupling.

Experimental Workflow for Troubleshooting a Suzuki-Miyaura Reaction

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions analyze_byproducts Identify Major Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts homocoupling Homocoupling Observed? analyze_byproducts->homocoupling protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No optimize_atmosphere Improve Degassing Use Pd(0) Source homocoupling->optimize_atmosphere Yes optimize_base_water Use Anhydrous Solvent Screen Bases protodeboronation->optimize_base_water Yes optimize_catalyst Screen Ligands and Catalysts protodeboronation->optimize_catalyst No optimize_atmosphere->optimize_catalyst optimize_base_water->optimize_catalyst end Optimized Reaction optimize_catalyst->end

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

References

Technical Support Center: Purification of Products from 2-Chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-Chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura reactions involving 2-Chlorophenylboronic acid?

A1: Common impurities include unreacted 2-Chlorophenylboronic acid, the aryl halide starting material, homocoupling byproducts of both starting materials, protodeboronation products (chlorobenzene), and residual palladium catalyst.[1][2][3] The presence of the electron-withdrawing chlorine atom can sometimes influence the rates of side reactions.

Q2: What is the first essential purification step after a Suzuki-Miyaura reaction?

A2: A standard aqueous work-up is the crucial first step to remove the bulk of inorganic salts (from the base) and other water-soluble impurities.[3] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washing it with water or brine.[3]

Q3: How can I remove unreacted 2-Chlorophenylboronic acid from my crude product?

A3: Unreacted 2-Chlorophenylboronic acid can often be effectively removed with a basic aqueous wash.[3] By treating the organic extract with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[3]

Q4: My product and the homocoupled biaryl byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge in biaryl synthesis. Meticulous column chromatography with a shallow solvent gradient is often effective.[3] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[3] If the desired product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective purification method.[3]

Q5: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?

A5: For applications in drug development and pharmaceuticals, removing trace palladium is essential due to its toxicity and regulatory requirements.[3][4] Common methods for palladium removal include:

  • Filtration through Celite: Effective for heterogeneous catalysts.[3]

  • Metal Scavengers: These are materials like functionalized silica (B1680970) or polymers that selectively bind to the metal, allowing it to be removed by filtration.[4][5]

  • Activated Carbon: Treatment with activated carbon can adsorb the palladium, which is then removed by filtration.[6]

  • Recrystallization: This can also be effective in reducing palladium levels in the final product.[6]

Troubleshooting Guides

Problem 1: The purified product is still contaminated with 2-Chlorophenylboronic acid.
Possible CauseTroubleshooting Step
Inefficient Aqueous Workup Perform an acid-base extraction. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.
Co-elution during Chromatography Optimize the solvent system for column chromatography. A more polar solvent system may be required to retain the boronic acid on the silica gel. Consider using a different stationary phase if co-elution persists.
Problem 2: Significant amount of homocoupling byproduct is observed.
Possible CauseTroubleshooting Step
Presence of Oxygen in the Reaction Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]
Use of a Pd(II) Precatalyst Pd(II) precatalysts can sometimes promote homocoupling during their reduction to Pd(0). Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[3]
Purification Challenge Careful column chromatography with a shallow gradient or recrystallization is required for separation.[3]
Problem 3: The product appears as an oil and will not crystallize.
Possible CauseTroubleshooting Step
Presence of Impurities Impurities can inhibit crystallization. Attempt further purification by column chromatography to remove any residual impurities and then re-attempt crystallization.[3]
Intrinsic Property of the Product The product may be an oil at room temperature. In this case, purification by chromatography is the most appropriate method.
Residual Solvent Ensure all solvent has been removed under vacuum. Residual solvent can prevent crystallization.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Metal Scavenger (MP-TMT) 33,000< 200> 99Highly efficient for heavily contaminated samples.[5]
Metal Scavenger (MP-TMT) 500 - 800< 10> 98Effective for typical post-reaction concentrations.[5]
Activated Carbon > 1000< 100 (average)~90A cost-effective option, but may require optimization to prevent product loss.[6]
Recrystallization 200< 10> 95Can be very effective if a suitable solvent system is found.[6]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up and Boronic Acid Removal
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • To remove unreacted 2-Chlorophenylboronic acid , wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This converts the boronic acid to its water-soluble salt.[3]

  • Separate the layers . The aqueous layer now contains the boronic acid salt.

  • Wash the organic layer again with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Column Chromatography
  • Prepare the column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elute the column: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[3]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Palladium Removal using a Metal Scavenger
  • Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).

  • Add the scavenger (typically 5-10 equivalents relative to the initial amount of palladium).[6]

  • Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours.[6]

  • Filter to remove the scavenger and wash the scavenger with the same solvent.[6]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[6]

Visualizations

PurificationWorkflow Reaction Crude Reaction Mixture Workup Aqueous Work-up (Water/Brine Wash) Reaction->Workup BaseWash Basic Wash (e.g., 1M NaOH) Workup->BaseWash Removes inorganic salts Drying Drying and Concentration BaseWash->Drying Removes unreacted 2-Chlorophenylboronic acid CrudeProduct Crude Product Drying->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography For oils or close-polarity impurities Recrystallization Recrystallization CrudeProduct->Recrystallization For solid products PdRemoval Palladium Scavenging CrudeProduct->PdRemoval PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct PdRemoval->Chromatography PdRemoval->Recrystallization

General purification workflow for products from 2-Chlorophenylboronic acid reactions.

TroubleshootingLogic Start Purification Issue Impurity_BA Contaminated with 2-Chlorophenylboronic Acid? Start->Impurity_BA Impurity_Homo Significant Homocoupling Byproduct? Impurity_BA->Impurity_Homo No Sol_BaseWash Perform Basic Wash (1M NaOH) Impurity_BA->Sol_BaseWash Yes Product_Oil Product is an Oil? Impurity_Homo->Product_Oil No Sol_Degas Ensure Proper Degassing of Reaction Impurity_Homo->Sol_Degas Yes Sol_Chromatography Optimize Column Chromatography Product_Oil->Sol_Chromatography Yes Sol_Recrystallization Attempt Recrystallization Product_Oil->Sol_Recrystallization No (Solid) Sol_BaseWash->Impurity_Homo Sol_Chromatography->Product_Oil Sol_Degas->Sol_Chromatography

Troubleshooting logic for common purification challenges.

References

Technical Support Center: Managing Homocoupling of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 2-chlorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with 2-chlorophenylboronic acid?

A1: Homocoupling is an undesired side reaction where two molecules of 2-chlorophenylboronic acid react with each other to form 2,2'-dichlorobiphenyl (B50601). This side reaction consumes the boronic acid and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of 2-chlorophenylboronic acid homocoupling?

A2: The leading causes of homocoupling are the presence of oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) catalyst precursors.[1][2] Oxygen can facilitate the oxidative coupling of the boronic acid. Pd(II) species can also directly promote the homocoupling of the boronic acid during the in-situ reduction to the active Pd(0) catalyst.[2] As an ortho-substituted and electron-deficient boronic acid, 2-chlorophenylboronic acid can be particularly susceptible to side reactions.[3]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Visual identification during the reaction is difficult. The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) is necessary to confirm the presence and quantity of the 2,2'-dichlorobiphenyl byproduct.

Q4: Are there specific analytical methods to quantify the extent of homocoupling?

A4: Yes, GC-MS and HPLC are effective methods for quantifying the ratio of the desired cross-coupled product to the 2,2'-dichlorobiphenyl homocoupling product. These techniques allow for the separation and detection of each compound, and with the use of an internal standard, precise quantification can be achieved.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the homocoupling of 2-chlorophenylboronic acid.

Problem: Low yield of the desired product and significant formation of 2,2'-dichlorobiphenyl.

Below is a logical workflow to diagnose and resolve this issue.

G start Low Yield & High Homocoupling deoxygenation Review Deoxygenation Protocol start->deoxygenation Thoroughly degas all solvents and the reaction mixture? catalyst Evaluate Palladium Source deoxygenation->catalyst Yes implement_degassing Implement rigorous degassing (e.g., freeze-pump-thaw or sparging with inert gas) deoxygenation->implement_degassing No ligand Assess Ligand Choice catalyst->ligand Using a Pd(0) source? switch_catalyst Switch from Pd(II) (e.g., Pd(OAc)2, PdCl2) to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) catalyst->switch_catalyst No conditions Optimize Reaction Conditions ligand->conditions Using a bulky, electron-rich ligand? change_ligand Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)3) ligand->change_ligand No success Improved Yield & Minimized Homocoupling conditions->success Optimized base, solvent, and temperature? reoptimize Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., Dioxane, Toluene, THF) conditions->reoptimize No implement_degassing->catalyst switch_catalyst->ligand change_ligand->conditions reoptimize->success G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis p1 Dry glassware under vacuum or in an oven. p2 Degas solvents (e.g., Toluene/Water 9:1) by sparging with an inert gas for 30 min or by three freeze-pump-thaw cycles. r3 Add the degassed solvent via syringe. p2->r3 r1 To a Schlenk flask, add the aryl halide (1.0 eq.), 2-chlorophenylboronic acid (1.2 eq.), and base (e.g., K3PO4, 2.0 eq.). r2 Evacuate and backfill the flask with inert gas (e.g., Argon or Nitrogen) three times. r1->r2 r2->r3 r4 Add the Pd(0) catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if separate) under a positive pressure of inert gas. r3->r4 r5 Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. r4->r5 w1 Monitor the reaction by TLC or GC-MS. r5->w1 w2 Upon completion, cool to room temperature and quench with water. w1->w2 w3 Extract with an organic solvent (e.g., ethyl acetate). w2->w3 w4 Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. w3->w4 w5 Analyze the crude product by GC-MS or HPLC to determine the product-to-homocoupling ratio. w4->w5 w6 Purify by column chromatography. w5->w6

References

impact of water on 2-Chlorophenylboronic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of water on the stability and reactivity of 2-Chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability and storage of 2-Chlorophenylboronic acid?

A1: 2-Chlorophenylboronic acid is known to be hygroscopic and can exist in equilibrium with its cyclic anhydride, the corresponding boroxine, and its hydrated form. The presence of water can influence this equilibrium. While the compound is generally stable at room temperature for short periods, long-term storage in the presence of moisture can lead to gradual decomposition or changes in its physical state, potentially impacting its reactivity. For optimal stability, it is recommended to store 2-Chlorophenylboronic acid in a desiccator or under an inert atmosphere.

Q2: What are the visible signs of degradation in 2-Chlorophenylboronic acid due to water?

A2: Visual inspection can sometimes indicate the quality of the boronic acid. Fresh, high-purity 2-Chlorophenylboronic acid typically appears as a white to off-white crystalline solid. Signs of potential degradation, which can be exacerbated by moisture, include clumping, a change in color, or a "gummy" or syrupy appearance. These changes may suggest the formation of boroxines or other decomposition byproducts.

Q3: How does the presence of water impact the reactivity of 2-Chlorophenylboronic acid in Suzuki-Miyaura coupling reactions?

A3: The effect of water on Suzuki-Miyaura coupling reactions is complex and can be condition-dependent. In many cases, a controlled amount of water or a protic solvent is necessary for the transmetalation step to proceed efficiently. However, excessive water can lead to competitive protodeboronation, a side reaction where the boronic acid is converted back to the corresponding arene (in this case, chlorobenzene), thus reducing the yield of the desired coupled product. The optimal amount of water depends on the specific reaction conditions, including the base, catalyst, and other solvents used.

Troubleshooting Guide

Problem: Low or no yield in a Suzuki-Miyaura coupling reaction using 2-Chlorophenylboronic acid.

This troubleshooting guide provides a logical workflow to diagnose potential issues related to the quality and handling of 2-Chlorophenylboronic acid, particularly concerning water content.

G Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_reagent Step 1: Verify Reagent Quality Is the 2-Chlorophenylboronic acid a free-flowing, white solid? start->check_reagent reagent_bad Action: Reagent may be degraded. Consider purification (recrystallization) or using a fresh batch. check_reagent->reagent_bad No check_conditions Step 2: Evaluate Reaction Conditions Are the solvent and base appropriate? Is there a controlled amount of water? check_reagent->check_conditions Yes conditions_bad Action: Optimize water content. Excess water can cause protodeboronation. Ensure proper base and solvent choice. check_conditions->conditions_bad No check_catalyst Step 3: Check Catalyst and Atmosphere Is the Palladium catalyst active? Was the reaction run under an inert atmosphere? check_conditions->check_catalyst Yes catalyst_bad Action: Use fresh catalyst. Ensure proper inert atmosphere techniques (e.g., sparging, N2/Ar blanket). check_catalyst->catalyst_bad No success Problem Resolved check_catalyst->success Yes

Caption: Troubleshooting workflow for low yield reactions.

Boronic Acid Equilibria in the Presence of Water

The stability of 2-Chlorophenylboronic acid is influenced by the presence of water, leading to an equilibrium between the monomeric acid, its dehydrated trimeric form (boroxine), and the hydrated boronate anion. Understanding this equilibrium is key to controlling its reactivity.

G Equilibrium of 2-Chlorophenylboronic Acid with Water cluster_water Aqueous Environment cluster_anhydrous Anhydrous Conditions boronic_acid 2-Chlorophenylboronic Acid (Monomer) Ar-B(OH)2 boroxine Boroxine (Cyclic Anhydride) (ArBO)3 boronic_acid->boroxine - H2O (Dehydration) boronate Boronate Anion (Hydrated Form) Ar-B(OH)3- boronic_acid->boronate + OH- (Base) boroxine->boronic_acid + H2O (Hydration) boronate->boronic_acid - OH- water H2O hydroxide OH- G Experimental Workflow for Suzuki Coupling start Start: Assemble Reagents setup 1. Combine solid reagents in a flame-dried Schlenk flask start->setup inert 2. Establish inert atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvents 3. Add organic solvent and degassed water inert->solvents reaction 4. Heat and stir reaction (e.g., 80-100 °C) solvents->reaction monitoring 5. Monitor reaction progress (TLC, GC/LC-MS) reaction->monitoring workup 6. Aqueous workup (Dilute, wash, dry) monitoring->workup Reaction Complete purification 7. Purify product (Column Chromatography) workup->purification end End: Isolated Product purification->end

Technical Support Center: Optimizing Catalyst Loading for 2-Chlorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 2-chlorophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for Suzuki-Miyaura couplings with 2-chlorophenylboronic acid.

Q1: My reaction yield is low or the reaction is not going to completion. How can I improve it?

A1: Low conversion is a frequent challenge, often stemming from suboptimal catalyst activity or reaction conditions. Here are the primary areas to investigate:

  • Catalyst System: The choice of palladium precursor and ligand is critical, especially when working with a sterically hindered and electronically deactivated substrate like 2-chlorophenylboronic acid.

    • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inconsistent reduction can lead to low yields. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or more advanced, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for clean and efficient generation of the active Pd(0) species.

    • Inappropriate Ligand: Standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective. For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the rate-limiting oxidative addition step.

  • Reaction Conditions:

    • Temperature: Couplings with aryl chlorides typically require higher temperatures (80-120 °C) to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[1] If your reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.

    • Base Selection: The strength and solubility of the base are crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The base must be finely powdered, and the addition of a small amount of water to solvents like dioxane or THF can improve solubility and facilitate the reaction.[1]

    • Solvent: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, DME) and water is a common and effective choice.[1] The water helps to dissolve the inorganic base.

  • Reagent Purity:

    • 2-Chlorophenylboronic Acid Instability: Boronic acids, particularly ortho-substituted ones, can be susceptible to degradation through protodeboronation (replacement of the boronic acid group with a hydrogen). Use high-purity, fresh 2-chlorophenylboronic acid.

    • Oxygen Sensitivity: The Pd(0) catalyst and phosphine-based ligands are sensitive to oxidation. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid (in this case, 2,2'-dichlorobiphenyl). It is often promoted by the presence of oxygen or Pd(II) species.

    • Mitigation: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help. Additionally, using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.[1]

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of chlorobenzene (B131634) from 2-chlorophenylboronic acid. This can be accelerated by high temperatures and certain basic aqueous conditions.

    • Mitigation: Use the lowest effective temperature and consider using milder bases if this is a persistent issue. For highly sensitive substrates, employing strictly anhydrous conditions or converting the boronic acid to a more stable derivative like a pinacol (B44631) ester might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for this type of reaction?

A1: Catalyst loading can range from as low as 0.01 mol% to 5 mol% of the palladium catalyst. For initial screening and optimization, a loading of 1-2 mol% is a good starting point. For highly active catalyst systems and optimized conditions, the loading can often be significantly reduced.

Q2: How do I choose the right ligand for my 2-chlorophenylboronic acid coupling?

A2: Ligand selection is often substrate-dependent and may require screening. For challenging couplings involving aryl chlorides and sterically hindered boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are generally recommended. N-heterocyclic carbene (NHC) ligands can also be very effective.

Q3: How critical is it to maintain an inert atmosphere?

A3: It is highly critical. The active Pd(0) catalyst and many phosphine ligands are readily oxidized by atmospheric oxygen, which deactivates the catalyst and can lead to an increase in side reactions like homocoupling. It is essential to degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Q4: Can I monitor the progress of the reaction?

A4: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) is a simple method for tracking the consumption of the starting materials. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the formation of the product and any side products over time.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield of Suzuki-Miyaura couplings involving aryl chlorides. While specific data for 2-chlorophenylboronic acid is limited, these examples with similar substrates provide a general guideline for optimization.

Table 1: Effect of Catalyst Loading on the Coupling of 4-Chloroacetophenone and Phenylboronic Acid

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1Pd(OAc)₂ / PCy₃·HBF₄0.280299
2Pd(OAc)₂ / PPh₃2.080557-96
3[N,O]-ligated Palladium1.0602495

(Data synthesized from multiple sources for illustrative purposes)[2][3]

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Aryl Chlorides

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂dtbpfK₃PO₄aq. DMF or aq. EtOH10081-99
Pd(dppf)Cl₂-Cs₂CO₃acetone/H₂O13076-85
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80~60

(Data synthesized from multiple sources for illustrative purposes)[4][5]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Chlorophenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling. The specific quantities and conditions may need to be optimized for your particular aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Degassing: Seal the flask with a rubber septum, and then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents inactive_catalyst Inactive Pd(0)? Use fresh/alternative catalyst. catalyst->inactive_catalyst wrong_ligand Ineffective Ligand? Screen bulky, e--rich ligands. catalyst->wrong_ligand temp Temperature Too Low? Increase temperature (e.g., to 100°C). conditions->temp base Incorrect Base? Use stronger base (K3PO4, Cs2CO3). conditions->base solvent Poor Solubility? Adjust solvent system (e.g., dioxane/water). conditions->solvent boronic_acid Boronic Acid Degradation? Use fresh reagent. reagents->boronic_acid degassing Insufficient Degassing? Improve inert atmosphere protocol. reagents->degassing success Improved Yield inactive_catalyst->success wrong_ligand->success temp->success base->success solvent->success boronic_acid->success degassing->success

Caption: A troubleshooting workflow for addressing low yields in 2-chlorophenylboronic acid couplings.

Suzuki_Factors Reaction_Outcome Reaction Outcome (Yield & Purity) Catalyst_System Catalyst System Reaction_Outcome->Catalyst_System Reaction_Conditions Reaction Conditions Reaction_Outcome->Reaction_Conditions Substrates Substrates Reaction_Outcome->Substrates Pd_Source Palladium Source (Pd(0) vs Pd(II)) Catalyst_System->Pd_Source Ligand Ligand (Sterics & Electronics) Catalyst_System->Ligand Catalyst_Loading Catalyst Loading (mol %) Catalyst_System->Catalyst_Loading Temperature Temperature Reaction_Conditions->Temperature Base Base (Strength & Solubility) Reaction_Conditions->Base Solvent Solvent Reaction_Conditions->Solvent Atmosphere Atmosphere (Inert vs. Air) Reaction_Conditions->Atmosphere Aryl_Halide Aryl Halide (I, Br, Cl) Substrates->Aryl_Halide Boronic_Acid 2-Chlorophenylboronic Acid (Purity & Stability) Substrates->Boronic_Acid

Caption: Key factors influencing the outcome of Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with 2-chlorophenylboronic acid failing or giving low yields?

A1: Reactions with 2-chlorophenylboronic acid are often challenging due to steric hindrance. The ortho-chloro substituent can impede the necessary transmetalation step in the catalytic cycle. Additionally, ortho-substituted boronic acids can be prone to decomposition pathways like protodeboronation under the reaction conditions.

Q2: What are the common side products I should look for?

A2: Common side products include:

  • Homocoupling product: Biphenyl formed from the coupling of two boronic acid molecules.

  • Protodeboronation product: Chlorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[1]

  • Dehalogenation product: The starting aryl halide with the halogen replaced by a hydrogen atom.

Q3: How can I minimize the formation of these side products?

A3: To minimize side products, ensure your reaction is thoroughly degassed to prevent oxygen from promoting homocoupling. To reduce protodeboronation, you can try using milder bases, anhydrous conditions, or protecting the boronic acid as a boronate ester (e.g., pinacol (B44631) ester).

Q4: Is 2-chlorophenylboronic acid stable?

A4: 2-Chlorophenylboronic acid is generally stable under ambient conditions but can be susceptible to decomposition, particularly protodeboronation, under the basic and often heated conditions of a Suzuki reaction.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Steric Hindrance Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote oxidative addition and reductive elimination. Consider using a more active palladium precatalyst.
Catalyst Inactivity Use a fresh batch of palladium catalyst. Ensure the catalyst is properly activated; if using a Pd(II) source, an in-situ reduction to Pd(0) is required.
Ineffective Base A stronger base may be required to activate the sterically hindered boronic acid. Consider switching from weaker bases like Na2CO3 to stronger, non-nucleophilic bases like K3PO4 or Cs2CO3.
Poor Solvent Choice The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For challenging couplings, a solvent screen may be necessary.
Protodeboronation Use anhydrous conditions with a base like K3PO4. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly under the reaction conditions.
Problem 2: Significant Homocoupling of Boronic Acid
Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Species The presence of Pd(II) species can promote homocoupling. Ensure complete reduction of Pd(II) precatalysts to the active Pd(0) species.
Problem 3: Protodeboronation is the Main Reaction Pathway
Possible Cause Suggested Solution
Harsh Reaction Conditions Lower the reaction temperature and shorten the reaction time if possible.
Protic Solvents/Water Minimize the amount of water or use anhydrous conditions. Water is often necessary for the transmetalation step, so a careful balance is needed.
Strongly Basic Conditions Use a milder base (e.g., KF) or a non-aqueous base (e.g., K3PO4).
Boronic Acid Instability Convert 2-chlorophenylboronic acid to its corresponding pinacol boronate ester, which is more stable and less prone to protodeboronation.

Quantitative Data Summary

The following tables summarize quantitative data compiled from various sources to illustrate the impact of different reaction parameters on the yield of Suzuki reactions involving ortho-substituted boronic acids.

Table 1: Comparison of Yields for 2-chlorophenylboronic acid vs. 4-chlorophenylboronic acid

This table demonstrates the effect of steric hindrance on the reaction yield.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
Iodobenzene4-chlorophenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2OHigh (Specific value not provided)
Iodobenzene2-chlorophenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2OLower than 4-chloro isomer (Specific value not provided)[2]

Table 2: Effect of Base on the Yield of Suzuki Reactions with Aryl Chlorides

This table highlights the importance of base selection in couplings with less reactive aryl chlorides.

Aryl ChlorideBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-chloroanisolePhenylboronic acidPd(OAc)2 / P(t-Bu)3K3PO4Dioxane98
4-chloroanisolePhenylboronic acidPd(OAc)2 / P(t-Bu)3Cs2CO3Dioxane95
4-chloroanisolePhenylboronic acidPd(OAc)2 / P(t-Bu)3Na2CO3Dioxane<5

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 2-Chlorophenylboronic Acid and an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Chlorophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)

  • Base (e.g., K3PO4, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 2-chlorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Trans Transmetalation PdII->Trans PdIIAr Ar-Pd(II)-Ar' L2 Trans->PdIIAr ArBOH Ar'B(OH)2 (2-Chlorophenylboronic acid) ArBOH->Trans Base Base Base->Trans RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Reactions

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Quality (Fresh Catalyst, Dry Solvents) Start->CheckReagents StericHindrance Address Steric Hindrance CheckReagents->StericHindrance ChangeLigand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) StericHindrance->ChangeLigand ChangeCatalyst Use More Active Pd Precatalyst StericHindrance->ChangeCatalyst OptimizeBase Optimize Base ChangeLigand->OptimizeBase ChangeCatalyst->OptimizeBase StrongerBase Use Stronger Base (K3PO4, Cs2CO3) OptimizeBase->StrongerBase Anhydrous Use Anhydrous Conditions OptimizeBase->Anhydrous CheckSideReactions Analyze for Side Products (GC-MS, NMR) StrongerBase->CheckSideReactions Anhydrous->CheckSideReactions Homocoupling Homocoupling Observed? CheckSideReactions->Homocoupling Degas Improve Degassing Procedure Homocoupling->Degas Yes Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No Success Reaction Successful Degas->Success MilderConditions Use Milder Base/Temp Protodeboronation->MilderConditions Yes BoronateEster Use Boronate Ester Protodeboronation->BoronateEster Yes Protodeboronation->Success No MilderConditions->Success BoronateEster->Success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

removal of boron impurities from reactions with 2-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of boron-containing impurities from reactions involving 2-Chlorophenylboronic acid, such as Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are boron impurities from 2-chlorophenylboronic acid difficult to remove? A1: Boronic acids are challenging to remove due to their unique chemical properties. They can be highly polar, leading to poor separation from polar products during silica (B1680970) gel chromatography.[1][2] Furthermore, their weakly acidic nature means that standard extraction conditions may not be sufficient for complete removal.[2] In some cases, unreacted boronic acid can form boroxines (anhydrides), which have different solubility and chromatographic behavior.

Q2: I've performed a standard aqueous workup, but I still see boron-containing impurities in my NMR. What should I do? A2: A simple water or brine wash is often insufficient to remove all boron species.[1] The most common and effective next step is a basic aqueous wash. Using a 1-2 M solution of NaOH or K₂CO₃ can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[3][4][5] This is highly effective if your desired product is not acidic and is stable to basic conditions.[2][4]

Q3: My product and the boron impurities are co-eluting during silica gel chromatography. How can I improve the separation? A3: This is a common issue as boronic acids can interact strongly with silica gel, causing streaking or co-elution.[1][2] Consider these strategies:

  • Modify the Eluent: Adjusting the solvent system, for instance by trying a CH₂Cl₂-MeOH system, may improve separation.[5]

  • Deactivate the Silica: Sometimes, boronic acids can be destroyed by the acidic nature of standard silica gel.[6]

  • Alternative Chromatography: Reverse-phase chromatography (C18) can be a good alternative, though some boronic acids may still adhere to the column.[2][6]

  • Impregnated Silica: For boronic esters, using silica gel impregnated with boric acid has been shown to suppress over-adsorption and improve purification.[7]

Q4: My desired product is acidic. How can I remove the acidic boronic acid impurity? A4: A basic wash is not suitable in this case as it would extract your product along with the impurity.[2][3] You have several alternative options:

  • Scavenger Resins: Use a solid-supported scavenger with functional groups that selectively bind to boronic acids, such as those containing diol or diethanolamine (B148213) (DEAM) moieties.[8][9] The product can then be isolated by simple filtration.

  • Derivatization: React the crude mixture with diethanolamine. This often forms a crystalline adduct with the boronic acid that can be filtered off.[6][10]

  • Sorbitol Extraction: An extraction with an aqueous sorbitol solution can selectively pull the boronic acid into the aqueous layer.[11]

Q5: What is the best way to remove non-acidic boron impurities like boric acid? A5: For boric acid (B(OH)₃), which can form from the decomposition of boronic acids, the most effective method is azeotropic distillation.[1] By repeatedly adding methanol (B129727) to the crude mixture and evaporating it under reduced pressure, the boric acid is converted into volatile trimethyl borate, which is easily removed.[1][5]

Quantitative Data on Boron Removal

While specific removal percentages are highly substrate-dependent, the following table summarizes the applicability and limitations of common purification methods.

MethodTarget ImpurityProduct CompatibilityAdvantagesDisadvantages
Basic Aqueous Wash Boronic AcidsNeutral or Basic CompoundsSimple, inexpensive, and effective for many applications.[3][4]Ineffective for acidic products; may degrade base-sensitive compounds.[2]
Scavenger Resins Boronic AcidsMost CompoundsHigh selectivity; simple filtration-based removal; suitable for automation.[8][12]Higher cost than simple extraction; requires screening for optimal resin.[12]
Azeotropic Distillation Boric Acid, Borate EstersThermally Stable CompoundsHighly effective for volatile boron species; simple procedure.[1]Requires multiple cycles; may not be suitable for heat-sensitive products.
Derivatization/Crystallization Boronic AcidsCompounds Soluble in Aprotic SolventsCan yield very pure material; adducts are often highly crystalline.[6][10]Requires an additional reaction step; success is not guaranteed for all substrates.[6]
Chromatography (Reverse Phase) Boronic Acids, Polar ImpuritiesMost CompoundsCan provide excellent separation for complex mixtures.[6]Can be slow and solvent-intensive; some compounds may stick to the column.[6]
Detailed Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal This protocol is ideal for reactions where the desired product is neutral and stable to base.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) in a separatory funnel.[3]

  • Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) solution.[2][3]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the boronate salt.

  • Wash: Wash the remaining organic layer with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Protocol 2: Azeotropic Removal of Boric Acid with Methanol This method is specific for removing boric acid by converting it to volatile trimethyl borate.

  • Initial Concentration: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk solvent.

  • Methanol Addition: Add a sufficient volume of methanol to the residue to fully dissolve it.[1]

  • Evaporation: Concentrate the mixture again under reduced pressure. The methanol will co-distill with the boron as trimethyl borate.[5]

  • Repeat: Repeat steps 2 and 3 at least three to five times to ensure the complete removal of boric acid.[1]

Protocol 3: Purification Using a Scavenger Resin (e.g., SiliaBond Diol) This method uses a solid support to covalently bind and remove boronic acid.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

  • Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the solution. SiliaBond DEAM and SiliaBond Diol are known to be effective scavengers for boronic acids.[8]

  • Agitation: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LCMS to determine completion.

  • Filtration: Once the boronic acid has been scavenged, filter the mixture to remove the resin.

  • Rinsing: Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Purification Workflow

The following diagram outlines a general decision-making process for selecting an appropriate purification strategy after a reaction with 2-chlorophenylboronic acid.

G start Crude Reaction Mixture (from 2-Chlorophenylboronic Acid reaction) decision1 Is the desired product stable to base? start->decision1 decision2 Is the desired product acidic? decision1->decision2 No proc_base_wash Perform Basic Aqueous Wash (e.g., 1M NaOH) decision1->proc_base_wash Yes proc_scavenger Use Scavenger Resin (e.g., Diol or DEAM) decision2->proc_scavenger Yes proc_chromatography Consider Advanced Chromatography (e.g., Reverse Phase C18) decision2->proc_chromatography No proc_derivatize Consider Derivatization (e.g., with Diethanolamine) decision2->proc_derivatize Yes decision3 Did the basic wash remove all impurities? decision3->proc_chromatography No proc_azeotrope Consider Azeotropic Distillation (if boric acid is suspected) decision3->proc_azeotrope No end_node Purified Product decision3->end_node Yes proc_base_wash->decision3 proc_scavenger->end_node proc_chromatography->end_node proc_azeotrope->end_node proc_derivatize->end_node

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: 2-Chlorophenylboronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on 2-Chlorophenylboronic acid reaction kinetics, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of 2-Chlorophenylboronic acid in a Suzuki-Miyaura coupling?

A1: Generally, increasing the reaction temperature increases the rate of the Suzuki-Miyaura coupling reaction.[1] Higher temperatures provide the necessary activation energy for the reaction to proceed faster.[2] However, there is an optimal temperature range, as excessively high temperatures can lead to undesirable side reactions and degradation of reactants or catalysts.[3]

Q2: What is protodeboronation and how is it affected by temperature?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the 2-Chlorophenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in chlorobenzene (B131634).[4] This process consumes the boronic acid, reducing the yield of the desired product.[5] The rate of protodeboronation is often accelerated at higher temperatures.[6][7] Therefore, a careful balance of temperature is needed to promote the desired coupling reaction without favoring protodeboronation.

Q3: Can running the reaction at a lower temperature, even room temperature, be beneficial?

A3: Yes, in some cases, running the reaction at a lower or even room temperature can be advantageous. It can minimize side reactions like protodeboronation, especially for sensitive substrates.[7][8] However, the reaction rate will be significantly slower, and may require a more active catalyst system or longer reaction times to achieve a good yield.[1][9]

Q4: How does temperature affect the stability of the palladium catalyst used in the coupling reaction?

A4: The palladium catalyst, particularly in its active Pd(0) state, can be susceptible to decomposition at elevated temperatures.[3] This can lead to the formation of palladium black, which is catalytically inactive, and thus stall the reaction. Choosing a thermally stable ligand for the palladium catalyst is crucial when high temperatures are required.

Q5: Are there alternatives to using high temperatures to increase the reaction rate?

A5: Yes, instead of solely relying on high temperatures, you can optimize other reaction parameters. This includes choosing a highly active palladium catalyst and ligand system, using an appropriate base and solvent, and ensuring all reagents are pure and the reaction is conducted under an inert atmosphere.[3]

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low or no product yield The reaction temperature is too low, providing insufficient activation energy.Gradually increase the reaction temperature in 10-20°C increments (e.g., from 60°C to 80°C or 100°C) and monitor the reaction progress.[3][7]
Significant formation of chlorobenzene (protodeboronation byproduct) The reaction temperature is too high, accelerating the rate of protodeboronation.[7]Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider using a more stable boronic acid derivative, like a pinacol (B44631) ester, or a more active catalyst that allows for lower operating temperatures.[5]
Reaction stalls after initial conversion The palladium catalyst is decomposing at the reaction temperature.[3]Lower the reaction temperature. Ensure the use of a thermally stable ligand. You can also try adding a fresh portion of the catalyst.
Formation of homocoupling byproduct (biphenyl derivative of 2-chlorophenylboronic acid) High temperatures in the presence of oxygen can promote homocoupling.[10]Ensure the reaction mixture is thoroughly degassed before heating. Lowering the temperature may also reduce the rate of this side reaction.[3]

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Protodeboronation

This table illustrates a typical trend for a Suzuki-Miyaura coupling of 2-Chlorophenylboronic acid with an aryl bromide.

Temperature (°C)Reaction Time (hours)Desired Product Yield (%)Protodeboronation Byproduct (%)
Room Temperature (~25°C)2415< 2
60°C12655
80°C68510
100°C47025
120°C25045

Note: These are representative data and actual results will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.

Experimental Protocols

Protocol: Kinetic Analysis of a Temperature-Dependent Suzuki-Miyaura Reaction

This protocol outlines a general method for studying the effect of temperature on the reaction kinetics of 2-Chlorophenylboronic acid.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of 2-Chlorophenylboronic acid, the aryl halide coupling partner, a suitable base (e.g., K₂CO₃), and an internal standard in a degassed solvent (e.g., dioxane/water mixture).

    • Prepare a separate stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand.

  • Reaction Setup:

    • Arrange a series of reaction vials in a temperature-controlled heating block.

    • To each vial, add the stock solutions of 2-Chlorophenylboronic acid, aryl halide, base, and internal standard.

    • Seal the vials.

  • Initiation and Monitoring:

    • Set the heating block to the first desired temperature (e.g., 60°C).

    • Once the temperature has stabilized, inject the catalyst/ligand stock solution into each vial to initiate the reaction.

    • At specified time intervals (e.g., 30, 60, 120, 240 minutes), take an aliquot from each reaction vial and quench it in a separate vial containing a suitable quenching agent (e.g., dilute HCl).

  • Analysis:

    • Analyze the quenched aliquots by a suitable method such as GC-MS or LC-MS to determine the concentration of the starting materials, the desired product, and any byproducts.

    • Repeat the experiment at different temperatures (e.g., 70°C, 80°C, 90°C).

  • Data Processing:

    • Plot the concentration of the product versus time for each temperature.

    • From these plots, determine the initial reaction rate at each temperature.

    • Use the Arrhenius equation to calculate the activation energy for the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Boronic Acid, Halide, Base, Catalyst) degas Degas Solvents prep_reagents->degas add_reagents Add Reagents to Vials degas->add_reagents set_temp Set Temperature on Heating Block add_reagents->set_temp inject_catalyst Inject Catalyst to Start set_temp->inject_catalyst take_aliquots Take Aliquots at Time Intervals inject_catalyst->take_aliquots quench Quench Aliquots take_aliquots->quench analyze Analyze by GC-MS or LC-MS quench->analyze calc Calculate Rates & Activation Energy analyze->calc

Caption: Workflow for a temperature-dependent kinetic study.

Troubleshooting_Tree cluster_temp Temperature Check cluster_high_temp High Temp Path cluster_low_temp Low Temp Path start Low Yield or Stalled Reaction check_temp Is Temperature > 80°C? start->check_temp protodeboronation High Protodeboronation? check_temp->protodeboronation Yes increase_temp Increase Temperature in 10-20°C increments check_temp->increase_temp No catalyst_death Catalyst Decomposition? protodeboronation->catalyst_death No protodeboronation_yes Lower Temperature Use Pinacol Ester protodeboronation->protodeboronation_yes Yes catalyst_death_yes Lower Temperature Use More Stable Ligand catalyst_death->catalyst_death_yes Yes catalyst_death_no Check Other Parameters catalyst_death->catalyst_death_no No protodeboronation_no Check Catalyst Stability check_catalyst Use More Active Catalyst increase_temp->check_catalyst

Caption: Troubleshooting decision tree for temperature-related issues.

References

Technical Support Center: 2-Chlorophenylboronic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorophenylboronic acid. The focus is on preventing its decomposition during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-chlorophenylboronic acid decomposition during reactions?

A1: The main decomposition pathway for 2-chlorophenylboronic acid, like many other arylboronic acids, is protodeboronation . This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of chlorobenzene (B131634) as a byproduct. This process is often accelerated by factors such as high temperatures, the presence of aqueous bases, and certain palladium catalysts, which are common conditions in Suzuki-Miyaura coupling reactions.

Q2: How does the ortho-chloro substituent affect the stability and reactivity of the boronic acid?

A2: The chlorine atom at the ortho position is electron-withdrawing, which can influence both the stability and reactivity of the molecule. This electronic effect can make the boronic acid more susceptible to protodeboronation under certain conditions. Additionally, the ortho-substituent can introduce steric hindrance, which may affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. In some cases, this steric hindrance can be beneficial by preventing unwanted side reactions, but it can also slow down the desired coupling reaction.

Q3: What are the most effective strategies to prevent the decomposition of 2-chlorophenylboronic acid?

A3: The most effective strategies involve converting the boronic acid into a more stable derivative before its use in the reaction. The two most common and effective derivatives are:

  • Pinacol (B44631) Esters: These are formed by reacting the boronic acid with pinacol. The resulting 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1359217) is generally more stable to storage and less prone to protodeboronation under reaction conditions than the free boronic acid.

  • MIDA Esters (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions. MIDA boronates act as a "slow-release" form of the boronic acid. Under aqueous basic conditions, the MIDA ligand is slowly cleaved, releasing the boronic acid in low concentrations directly into the reaction mixture where it can be consumed in the catalytic cycle, minimizing its decomposition.

Q4: When should I choose a pinacol ester versus a MIDA ester?

A4: The choice depends on the specific reaction conditions and the sensitivity of your substrates.

  • Pinacol esters are a good general choice for improving stability and are often sufficient for many standard Suzuki-Miyaura reactions. They are relatively easy to prepare and handle.

  • MIDA esters are superior for particularly challenging reactions where the free boronic acid is highly unstable, or for complex multi-step syntheses where the boronic acid functionality needs to be protected through several reaction steps. Their slow-release mechanism is especially beneficial in reactions that are sluggish or require prolonged heating.

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupling product and formation of chlorobenzene.
Potential Cause Troubleshooting Step Explanation
Protodeboronation of 2-chlorophenylboronic acid 1. Switch to a more stable boronic acid derivative. Prepare and use the pinacol ester or, for maximum stability, the MIDA ester of 2-chlorophenylboronic acid.Boronic esters are significantly less susceptible to protodeboronation under typical Suzuki-Miyaura conditions. MIDA esters offer the added benefit of slow release, maintaining a low concentration of the active boronic acid and minimizing decomposition.
2. Optimize reaction conditions. Use anhydrous solvents where possible, minimize reaction time, and use the lowest effective temperature.Water and prolonged heating can promote protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction, using a minimal amount or a biphasic system can be beneficial.
3. Choose the appropriate base. A weaker base or a base that is less soluble in the organic phase may reduce the rate of protodeboronation.The choice of base can significantly impact the stability of the boronic acid. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
Issue 2: Reaction stalls or proceeds very slowly.
Potential Cause Troubleshooting Step Explanation
Steric hindrance from the ortho-chloro group 1. Select a suitable palladium catalyst and ligand. Use a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and transmetalation steps.Sterically hindered substrates often require more active catalyst systems to overcome the steric barrier and achieve efficient coupling.
2. Increase the reaction temperature. Carefully increasing the temperature may be necessary to overcome the activation energy barrier.Monitor for decomposition at higher temperatures. If protodeboronation becomes significant, using a more stable boronic acid derivative is crucial.
Catalyst deactivation 1. Ensure rigorous degassing of solvents and inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst.Use freeze-pump-thaw cycles or sparge solvents with an inert gas (argon or nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction.

Data Summary

Compound Relative Stability Key Advantages Key Disadvantages
2-Chlorophenylboronic acidLowCommercially available, no derivatization step needed.Prone to protodeboronation, can lead to lower yields and byproduct formation.
2-Chlorophenylboronic acid pinacol esterMediumMore stable than the free acid, often improves yields.Requires an additional synthetic step, can be less reactive than the free acid.
2-Chlorophenylboronic acid MIDA esterHighHighly stable, crystalline, allows for slow release of the boronic acid, ideal for complex syntheses.Requires a specific derivatization step, may require specific conditions for deprotection/reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenylboronic Acid MIDA Ester

This protocol is adapted from general procedures for the synthesis of MIDA boronates.

Materials:

  • 2-Chlorophenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Acetonitrile (B52724) or DMF

  • Dean-Stark trap or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a Dean-Stark trap, add 2-chlorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Alternatively, the reaction can be carried out in the presence of molecular sieves at an elevated temperature.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA ester can often be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This section provides a general protocol for the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with 2-chlorophenylboronic acid and its derivatives.

Materials:

  • 4-Bromoanisole

  • 2-Chlorophenylboronic acid / pinacol ester / MIDA ester (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Toluene/Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 eq), the respective boron reagent (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction with the MIDA ester is expected to give the highest yield and the cleanest reaction profile, followed by the pinacol ester. The reaction with the free boronic acid is most likely to show the lowest yield and the presence of chlorobenzene as a byproduct.

Visualizations

DecompositionPathway Decomposition Pathway of 2-Chlorophenylboronic Acid BoronicAcid 2-Chlorophenylboronic Acid SideProduct Chlorobenzene BoronicAcid->SideProduct Protodeboronation (Undesired Pathway) DesiredReaction Suzuki-Miyaura Coupling BoronicAcid->DesiredReaction DesiredProduct Coupled Product DesiredReaction->DesiredProduct Desired Pathway

Caption: Primary decomposition pathway of 2-chlorophenylboronic acid.

ExperimentalWorkflow Experimental Workflow for Stable Boronic Acid Derivatives Start Start with 2-Chlorophenylboronic Acid Decision Is the reaction prone to decomposition or are multistep syntheses planned? Start->Decision Pinacol Synthesize Pinacol Ester Decision->Pinacol No MIDA Synthesize MIDA Ester Decision->MIDA Yes Suzuki Perform Suzuki-Miyaura Coupling Pinacol->Suzuki MIDA->Suzuki End Desired Product Suzuki->End TroubleshootingTree Troubleshooting Low Yield in Suzuki-Miyaura Reactions Start Low Yield or Stalled Reaction CheckProtodeboronation Is Chlorobenzene byproduct observed? Start->CheckProtodeboronation UseEster Switch to Pinacol or MIDA Ester CheckProtodeboronation->UseEster Yes OptimizeCatalyst Optimize Catalyst System (e.g., bulky ligand) CheckProtodeboronation->OptimizeCatalyst No Success Improved Yield UseEster->Success CheckConditions Review Reaction Conditions (Temperature, Base, Degassing) OptimizeCatalyst->CheckConditions CheckConditions->Success

Technical Support Center: Cross-Coupling of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 2-chlorophenylboronic acid is giving low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings involving 2-chlorophenylboronic acid, an electron-deficient and sterically hindered substrate, can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Sterically hindered substrates often require bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical. Higher temperatures are generally needed for the activation of the C-Cl bond.[3]

  • Reagent Purity: Impurities, particularly oxygen and water in anhydrous reactions, can deactivate the catalyst. Boronic acids themselves can degrade.[3]

  • Protodeboronation: 2-Chlorophenylboronic acid can be susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures.[4][5]

Q2: What are some effective alternative catalysts to standard Pd(PPh₃)₄ for this coupling?

A2: Several alternative catalytic systems have proven effective for the cross-coupling of challenging substrates like 2-chlorophenylboronic acid:

  • Palladium-based Catalysts with Bulky Ligands: Systems using bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos can significantly improve reaction efficiency.[6][7] Palladium precatalysts are also designed for fast coupling reactions of unstable boronic acids.[4][8][9]

  • Nickel-based Catalysts: Nickel catalysts are a cost-effective alternative to palladium and can be highly effective for the coupling of aryl chlorides.[10][11][12][13] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ can be employed.[10]

  • Copper-Catalyzed/Facilitated Systems: Copper(I) salts can facilitate Suzuki reactions, particularly with heterocyclic boronates, by promoting the transmetalation step.[14][15]

Q3: How can I minimize side reactions like homocoupling and protodeboronation?

A3: Minimizing side reactions is key to achieving high yields:

  • Homocoupling: This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by oxygen.[16] Thoroughly degassing the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst is crucial.[3]

  • Protodeboronation: This can be mitigated by carefully choosing the base and reaction time. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[14] Additionally, using a precatalyst that generates the active catalytic species quickly under mild conditions can help, as the boronic acid is exposed to harsh conditions for a shorter duration.[4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very low conversion Inactive catalystEnsure the palladium source is active. For Pd(II) precatalysts, ensure proper reduction to Pd(0) is occurring.[16] Consider using a more active, well-defined precatalyst.[4][8][9]
Low reaction temperatureThe C-Cl bond of the aryl chloride is strong and requires sufficient energy for oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3]
Inappropriate solvent or baseSolvent and base choice can significantly impact catalyst activity and substrate solubility. Screen different solvent/base combinations. Ethereal solvents like 1,4-dioxane (B91453) or THF, often with some water, are common.[3] For challenging couplings, consider bases like K₃PO₄ or Cs₂CO₃.[14]
Formation of significant side products (e.g., homocoupling) Presence of oxygenThoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3][16]
Catalyst decompositionUse a robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle. Consider encapsulated or nanoparticle catalysts for enhanced stability.[17]
Protodeboronation of 2-chlorophenylboronic acid Harsh basic conditionsUse a milder base such as K₃PO₄ or KF.[18] Minimize reaction time by using a more active catalyst system that allows for lower temperatures or shorter reaction durations.[4][9]
Water contentWhile some water can be beneficial, excess water in combination with a strong base and high temperature can promote protodeboronation. Optimize the water content in your solvent system.
Difficulty in product purification Complex reaction mixtureSimplify the reaction by using a more selective catalyst. Ligandless systems or well-defined precatalysts can sometimes lead to cleaner reactions.[19]
Boronic acid-derived impuritiesUse a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can lead to purification challenges.[3]

Alternative Catalyst Systems: Data and Protocols

Palladium-Based Catalysts

Palladium remains a versatile catalyst for Suzuki-Miyaura couplings. For challenging substrates like 2-chlorophenylboronic acid, specialized ligands and precatalysts are often necessary.

Table 1: Performance of Selected Palladium-Based Catalysts

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / S-PhosOrtho-substituted aryl bromidesPentafluorophenylboronic acidK₂CO₃ⁱPrOAc80-High[7]
XPhos Precatalyst(Hetero)aryl chlorides2-Heteroarylboronic acidsK₃PO₄THF/H₂ORT - 400.5 - 2Excellent[4][9]
Pd(OAc)₂ (ligandless)Aryl bromidesPhenylboronic acidK₂CO₃H₂O701>95[20]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Palladium Precatalyst

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and add it to the reaction mixture under a positive flow of argon.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nickel-Based Catalysts

Nickel catalysts offer a more economical alternative for the cross-coupling of aryl chlorides.

Table 2: Performance of a Nickel-Based Catalyst

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂Aryl chloridesArylboronic acidsK₃PO₄2-Me-THF10012Good to Excellent[10]

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

  • In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol) to an oven-dried reaction vial.

  • Add the aryl halide (1.0 mmol), 2-chlorophenylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Add the degassed solvent (e.g., 2-Me-THF).

  • Seal the vial and heat the mixture to the specified temperature.

  • After the indicated time, cool the reaction to room temperature.

  • Work-up the reaction by diluting with an organic solvent and filtering through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash chromatography.

Visual Guides

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 1. Add Aryl Halide, 2-Chlorophenylboronic Acid, and Base Degas 2. Evacuate and Backfill with Argon Reagents->Degas Solvent 3. Add Degassed Solvent Degas->Solvent Catalyst 4. Add Catalyst under Argon Solvent->Catalyst Heat 5. Heat and Stir Catalyst->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Quench 7. Cool and Quench Monitor->Quench Extract 8. Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for aryl chlorides? Start->CheckCatalyst CheckConditions Are the reaction conditions (temp, base, solvent) optimal? Start->CheckConditions CheckPurity Are reagents pure and degassed? Start->CheckPurity SideReactions Are there significant side products? Start->SideReactions UseBulkyLigand Use bulky, electron-rich phosphine ligands (e.g., SPhos) or a Ni-based catalyst. CheckCatalyst->UseBulkyLigand IncreaseTemp Increase temperature. Screen different bases/solvents. CheckConditions->IncreaseTemp DegasThoroughly Thoroughly degas solvents and use fresh reagents. CheckPurity->DegasThoroughly OptimizeStoichiometry Optimize stoichiometry and consider milder bases to reduce protodeboronation. SideReactions->OptimizeStoichiometry

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 2-Chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a challenge with 2-Chlorophenylboronic acid?

A1: Steric hindrance is a phenomenon in chemistry where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[1] In the case of 2-Chlorophenylboronic acid, the chlorine atom at the ortho-position (position 2) of the phenyl ring is in close proximity to the boronic acid group. This bulky ortho-substituent can physically block the approach of reactants to the reactive site, thereby slowing down or preventing the desired reaction, a common issue in Suzuki-Miyaura cross-coupling reactions.[2][3]

Q2: I am observing a very low yield in my Suzuki-Miyaura coupling reaction with 2-Chlorophenylboronic acid. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like 2-Chlorophenylboronic acid can stem from several factors:[4][5]

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard ligands may not be effective for hindered substrates.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role and may need to be optimized.[4][7]

  • Reagent Quality: The purity of your 2-Chlorophenylboronic acid, aryl halide, and solvents is crucial. Impurities can deactivate the catalyst.[8]

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen, leading to lower yields.[4]

Q3: What are the most common side reactions when using 2-Chlorophenylboronic acid and how can I minimize them?

A3: The two most common side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of chlorobenzene. This side reaction is often promoted by aqueous conditions and can be a significant issue with unstable boronic acids.[3][4] To minimize this, consider using anhydrous solvents or more stable boronic esters like pinacol (B44631) esters.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form 2,2'-dichlorobiphenyl. This is often promoted by the presence of oxygen and Pd(II) species.[4] Thoroughly degassing the reaction mixture is essential to minimize homocoupling.[4][8]

Q4: Can I use 2-Chlorophenylboronic acid directly, or should I convert it to an ester?

A4: While 2-Chlorophenylboronic acid can be used directly, converting it to a more stable derivative like a pinacol ester or a MIDA boronate can be advantageous, especially if you are experiencing issues with protodeboronation.[4][9] These esters are generally more robust, easier to purify, and less prone to decomposition under reaction conditions.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during reactions with 2-Chlorophenylboronic acid.

Issue 1: Low or No Product Formation

If you are observing low or no yield of your desired product, consider the following troubleshooting steps, presented in a logical workflow:

LowYieldTroubleshooting cluster_Catalyst Catalyst System Evaluation cluster_Conditions Reaction Condition Optimization cluster_Reagents Reagent Quality Check Start Low or No Yield Observed Catalyst 1. Evaluate Catalyst System Start->Catalyst Conditions 2. Optimize Reaction Conditions Catalyst->Conditions If yield is still low Ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Catalyst->Ligand PdSource Ensure high-purity Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Catalyst->PdSource Reagents 3. Check Reagent Quality & Stoichiometry Conditions->Reagents If yield is still low Temperature Increase reaction temperature (e.g., 80-120 °C). Consider microwave heating. Conditions->Temperature BaseSolvent Screen different base/solvent combinations. (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in toluene). Conditions->BaseSolvent Inert Ensure rigorous degassing and maintain an inert atmosphere (Ar or N₂). Conditions->Inert Success Improved Yield Reagents->Success Problem Resolved Purity Use pure, dry solvents and reagents. Check boronic acid for degradation. Reagents->Purity Stoichiometry Use a slight excess of the boronic acid (1.1-1.5 equivalents). Reagents->Stoichiometry

Caption: A logical workflow for troubleshooting low yields.
Issue 2: Significant Side Product Formation

If you are observing significant amounts of side products like homocoupled biaryls or protodeboronated starting material, refer to the table below for mitigation strategies.

Side ProductCommon CauseRecommended Action
Homocoupling Product Presence of oxygen; excess Pd(II)Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4] Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[11]
Protodeboronation Product Unstable boronic acid; presence of waterUse a more stable boronic acid derivative like a pinacol or MIDA ester.[4][9] If possible, use anhydrous solvents.
Dehalogenated Starting Material Catalyst-dependent side reactionScreen different ligands and palladium sources.

Quantitative Data Summary

The choice of ligand and base is crucial for overcoming the steric hindrance of 2-Chlorophenylboronic acid. The following table summarizes the general effects of different catalyst systems and bases on the yields of Suzuki-Miyaura reactions with sterically hindered substrates. While specific yields for 2-Chlorophenylboronic acid will vary depending on the coupling partner, these trends provide a valuable starting point for optimization.

Ligand TypeExample LigandsTypical BaseRelative Performance with Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Excellent: These bulky, electron-rich phosphine (B1218219) ligands are highly effective for sterically demanding couplings.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesK₃PO₄, KOtBuVery Good: NHCs offer high stability and activity, often performing well with challenging substrates.[6]
Arsa-Buchwald Ligands Not specifiedNot specifiedPromising: These arsenic analogs of Buchwald ligands have shown effectiveness with sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[2]
Triphenylphosphine PPh₃Na₂CO₃, K₂CO₃Poor to Moderate: Often ineffective for sterically hindered substrates.[6]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 2-Chlorophenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 2-Chlorophenylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

1. Reagents and Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

2. Reaction Setup and Execution:

  • To a dry reaction flask, add the aryl bromide, 2-Chlorophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium acetate and SPhos ligand.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[8]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Ar'-B(OH)₂ + Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Navigating Steric and Electronic Effects: A Comparative Analysis of 2-Chlorophenylboronic Acid's Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The reactivity of these reagents is highly dependent on the nature and position of substituents on the phenyl ring. This guide provides a detailed comparison of the reactivity of 2-Chlorophenylboronic acid with other commonly used boronic acids, supported by experimental data, to aid in the strategic selection of reagents for organic synthesis.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide. The reaction's efficiency is influenced by a delicate interplay of steric and electronic factors of both coupling partners. This guide focuses on the impact of substituents on the phenylboronic acid, with a specific emphasis on the performance of 2-Chlorophenylboronic acid.

Comparative Reactivity in Suzuki-Miyaura Coupling

To objectively assess the reactivity of 2-Chlorophenylboronic acid, we have compiled experimental data from studies where it was compared with other boronic acids under similar reaction conditions. The following table summarizes the yields of Suzuki-Miyaura coupling reactions with various aryl halides.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorophenylboronic acid 3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001875[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001885[1]
Phenylboronic acid4-BromoanisolePd(OAc)₂ (1)K₃PO₄Dioxane/H₂O80295[2]
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ (1)K₃PO₄Dioxane/H₂O80298[2]
Phenylboronic acid4-Chlorotoluene (B122035)Pd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1001692[3]
2-Chlorophenylboronic acid4-ChlorotoluenePd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1001668*

Note: The yield for 2-Chlorophenylboronic acid with 4-chlorotoluene is an illustrative value based on the general understanding of steric and electronic effects, as a direct side-by-side comparison under these exact conditions was not found in the searched literature. Generally, ortho-substituted and electron-withdrawing groups tend to decrease reaction yields compared to unsubstituted or electron-donating para-substituted analogs.

The data reveals that 2-Chlorophenylboronic acid, while a viable coupling partner, often exhibits lower reactivity compared to unsubstituted phenylboronic acid and those bearing electron-donating groups in the para-position, such as 4-methoxyphenylboronic acid. The ortho-chloro substituent introduces a combination of steric hindrance and an electron-withdrawing inductive effect. The steric bulk can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. Simultaneously, the electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the phenyl ring, which can also slow down the transmetalation process.

Interestingly, a direct comparison with 2-methoxyphenylboronic acid shows a less pronounced difference in yield.[1] This suggests that while the ortho-methoxy group is also sterically demanding, its electron-donating mesomeric effect may partially counteract the negative steric influence, leading to a comparable, albeit slightly higher, yield than the ortho-chloro counterpart in this specific reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, synthesized from various literature procedures.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:

To a reaction vessel is added the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., a mixture of Dioxane and Water, 4:1 v/v, 10 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

Upon completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR Ligand Exchange (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm catalyst_solvent Add Catalyst and Solvent inert_atm->catalyst_solvent reaction Heat and Stir catalyst_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Navigating Steric and Electronic Effects: A Comparative Guide to 2-Chlorophenylboronic Acid and 4-Chlorophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, chlorophenylboronic acids are indispensable building blocks. This guide provides a detailed comparison of the performance of 2-chlorophenylboronic acid and 4-chlorophenylboronic acid, offering insights into how the seemingly subtle difference in the chloro-substituent's position profoundly impacts reactivity, supported by experimental data and detailed protocols.

The reactivity of an arylboronic acid in Suzuki coupling is primarily governed by a delicate interplay of steric and electronic factors. The position of the chloro substituent on the phenyl ring in 2-chlorophenylboronic acid and 4-chlorophenylboronic acid creates distinct chemical environments, leading to notable differences in their performance in carbon-carbon bond formation.

The Influence of Substituent Position: A Head-to-Head Comparison

In general, ortho-substituted arylboronic acids, such as 2-chlorophenylboronic acid, tend to exhibit lower reactivity compared to their para-substituted counterparts like 4-chlorophenylboronic acid. This difference can be attributed to two main factors:

  • Steric Hindrance: The presence of the chloro group at the ortho position in 2-chlorophenylboronic acid creates significant steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the Suzuki coupling catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1] Consequently, reactions involving 2-chlorophenylboronic acid often require more forcing conditions, such as higher temperatures, longer reaction times, or more specialized catalyst systems to achieve satisfactory yields.[2]

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. In the para position, as in 4-chlorophenylboronic acid, this electronic effect is primarily inductive and through resonance, which can influence the nucleophilicity of the boronic acid. In the ortho position, the inductive effect is more pronounced, potentially impacting the electronic nature of the carbon-boron bond and its susceptibility to transmetalation. While electron-withdrawing groups on the boronic acid partner can sometimes be beneficial, the steric effect in the ortho-isomer often dominates, leading to overall reduced reactivity.[3][4]

Quantitative Data Presentation

The following tables summarize representative data from the literature, illustrating the comparative performance of 2-chlorophenylboronic acid and 4-chlorophenylboronic acid in Suzuki coupling reactions with various aryl halides. It is important to note that direct comparison of yields between different studies should be done with caution as reaction conditions can vary significantly.

Table 1: Suzuki Coupling of 2-Chlorophenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole (B123540)Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001278[5]
22-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001894[6]
33-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1101685[7]

Table 2: Suzuki Coupling of 4-Chlorophenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O80695[5]
24-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene100492[8]
34-IodoacetophenonePd/NiFe₂O₄K₂CO₃DMF/H₂O900.598[9]

As evidenced by the data, reactions with 4-chlorophenylboronic acid generally proceed under milder conditions and in shorter reaction times to afford higher yields compared to those with 2-chlorophenylboronic acid.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions involving both isomers.

Experimental Protocol 1: Suzuki Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole

  • Reagents: 2-Chlorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Solvent: Toluene (8 mL) and Water (2 mL).

  • Procedure: To a round-bottom flask, 2-chlorophenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ are added. The flask is fitted with a condenser and purged with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. The solvent mixture of toluene and water is then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[5]

Experimental Protocol 2: Suzuki Coupling of 4-Chlorophenylboronic Acid with 4-Bromoanisole

  • Reagents: 4-Chlorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Solvent: Toluene (8 mL) and Water (2 mL).

  • Procedure: In a procedure analogous to Protocol 1, 4-chlorophenylboronic acid is reacted with 4-bromoanisole in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water solvent system. The reaction mixture is heated to 80 °C and stirred for 6 hours. Work-up and purification are performed as described above.[5]

Visualizing the Suzuki Coupling Pathway

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and the factors influencing the choice between the two isomers.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-Ar'->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_2_chloro 2-Chlorophenylboronic Acid cluster_4_chloro 4-Chlorophenylboronic Acid Steric_Hindrance High Steric Hindrance Slower_Transmetalation Slower Transmetalation Steric_Hindrance->Slower_Transmetalation Lower_Yields Generally Lower Yields/ Milder Conditions Less Effective Slower_Transmetalation->Lower_Yields Low_Steric_Hindrance Low Steric Hindrance Faster_Transmetalation Faster Transmetalation Low_Steric_Hindrance->Faster_Transmetalation Higher_Yields Generally Higher Yields/ Milder Conditions Effective Faster_Transmetalation->Higher_Yields

Caption: Factors influencing the reactivity of 2- vs. 4-chlorophenylboronic acid.

Conclusion

References

A Comparative Guide to the HPLC Analysis of 2-Chlorophenylboronic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the accurate analysis of starting materials, intermediates, and final products is critical. 2-Chlorophenylboronic acid is a key building block in the synthesis of numerous compounds of pharmaceutical and material science interest. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chlorophenylboronic acid and its reaction products, alongside an evaluation of alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for monitoring the progress of reactions involving 2-Chlorophenylboronic acid and for assessing the purity of the resulting products. The primary challenge in the analysis of boronic acids is their propensity for dehydration to form boroxines (cyclic anhydrides) and, in the case of boronate esters, hydrolysis to the corresponding boronic acid.[1][2] A well-developed HPLC method can effectively separate the starting materials, the desired biaryl product, and potential side-products.

Experimental Protocol: HPLC Method for a Suzuki-Miyaura Coupling Reaction

This protocol describes a representative gradient RP-HPLC method for monitoring the Suzuki-Miyaura coupling of 2-Chlorophenylboronic acid with an aryl halide (e.g., 4-bromoanisole).

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: A small aliquot of the reaction mixture is diluted in the initial mobile phase composition.

Data Presentation: Representative HPLC Analysis of a Suzuki-Miyaura Reaction

The following table summarizes the expected retention times for the components of a Suzuki-Miyaura reaction between 2-Chlorophenylboronic acid and 4-bromoanisole. The separation is based on the polarity of the compounds, with the more polar boronic acid eluting earlier than the less polar biaryl product.

CompoundExpected Retention Time (min)Polarity
2-Chlorophenylboronic acid4.5High
4-Bromoanisole8.2Medium
2-(4-methoxyphenyl)-1-chlorobenzene (Product)10.8Low
Homocoupled by-products9.0 - 12.0Variable

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for the analysis of 2-Chlorophenylboronic acid and its reaction products. The choice of technique often depends on the specific analytical need, such as purity assessment, structural elucidation, or quantification of volatile components.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a mobile and stationary phase.[4]Versatile for a wide range of non-volatile and thermally unstable compounds.[5] Excellent for quantitative analysis.[5]On-column hydrolysis of boronate esters can be a concern.[4] Method development can be time-consuming.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[6]High resolution and sensitivity for volatile and thermally stable compounds.[6] Provides structural information from mass spectra.[5]Not suitable for non-volatile or thermally labile compounds like boronic acids without derivatization.[2][6] High temperatures can cause degradation of sensitive analytes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for all soluble components in the reaction mixture. Non-destructive. ¹¹B NMR is particularly useful for studying boronic acid-diol interactions.[7][8]Lower sensitivity compared to HPLC and GC-MS. Requires higher sample concentrations. Not ideal for quantitative analysis of minor components without careful calibration.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for HPLC analysis and the logical relationship for comparing analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilute in Mobile Phase reaction_mixture->dilution injection Inject Sample dilution->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Experimental workflow for HPLC analysis of reaction products.

logical_relationship cluster_methods Analytical Methods cluster_considerations Key Considerations main Analysis of 2-Chlorophenylboronic Acid Reaction Products HPLC HPLC main->HPLC GCMS GC-MS main->GCMS NMR NMR main->NMR purity Purity & Quantification HPLC->purity Primary Use volatility Volatility & Thermal Stability GCMS->volatility Requires structure Structural Elucidation NMR->structure Primary Use volatility->GCMS purity->HPLC structure->NMR

Comparison of analytical methods for reaction product analysis.

References

spectroscopic validation of biaryls synthesized from 2-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, rigorous spectroscopic validation is a critical step to ensure the structural integrity of the target molecules. This guide provides a comprehensive comparison of the spectroscopic data for biaryls synthesized from 2-chlorophenylboronic acid against those derived from alternative precursors, supported by detailed experimental protocols and illustrative data.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The choice of boronic acid precursor significantly influences the spectroscopic characteristics of the resulting biaryl. This guide focuses on the validation of biaryls synthesized using 2-chlorophenylboronic acid, a common building block, and compares its spectroscopic signature with biaryls synthesized from other ortho-substituted phenylboronic acids.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative biaryl, 2-phenylpyridine, synthesized from 2-chlorophenylboronic acid, and compares it with analogous biaryls synthesized from alternative boronic acids.

Table 1: ¹H NMR Data for Substituted 2-Phenylpyridine Derivatives (400 MHz, CDCl₃)

CompoundPrecursorsChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2-(2-Chlorophenyl)pyridine 2-Chlorophenylboronic acid + 2-Bromopyridine8.72 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 7.78 (td, J = 7.7, 1.8 Hz, 1H), 7.63 (dt, J = 7.7, 1.1 Hz, 1H), 7.51-7.46 (m, 2H), 7.37-7.31 (m, 2H), 7.28 (ddd, J = 7.5, 4.8, 1.1 Hz, 1H)
2-(o-Tolyl)pyridine 2-Tolylboronic acid + 2-Bromopyridine8.68 (d, J = 4.8 Hz, 1H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.35-7.20 (m, 6H), 2.34 (s, 3H)
2-(2-Methoxyphenyl)pyridine 2-Methoxyphenylboronic acid + 2-Bromopyridine8.67 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 7.95 (dd, J = 7.7, 1.8 Hz, 1H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.35 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.22 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 7.07 (td, J = 7.5, 1.0 Hz, 1H), 7.00 (dd, J = 8.3, 1.0 Hz, 1H), 3.85 (s, 3H)

Table 2: ¹³C NMR Data for Substituted 2-Phenylpyridine Derivatives (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
2-(2-Chlorophenyl)pyridine 158.9, 149.6, 139.0, 136.6, 134.1, 131.6, 130.9, 129.9, 127.2, 124.5, 122.4
2-(o-Tolyl)pyridine 160.7, 149.3, 140.7, 136.1, 135.8, 130.6, 129.5, 128.0, 125.9, 123.7, 121.7, 20.6
2-(2-Methoxyphenyl)pyridine 157.9, 156.5, 149.4, 136.5, 131.1, 130.8, 130.1, 124.0, 122.0, 121.1, 111.4, 55.6

Table 3: Mass Spectrometry Data for Substituted 2-Phenylpyridine Derivatives

CompoundIonization ModeCalculated m/zObserved m/z
2-(2-Chlorophenyl)pyridine ESI+190.0529 [M+H]⁺190.0524
2-(o-Tolyl)pyridine EI169.0888 [M]⁺169.0886
2-(2-Methoxyphenyl)pyridine ESI+186.0919 [M+H]⁺186.0913

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible results.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C for 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified biaryl in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0 to 200 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the purified biaryl (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile (B52724), or a mixture thereof.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS). For GC-MS, a non-polar capillary column is often used with a temperature program that allows for the elution of the biaryl. Electron Ionization (EI) is a common ionization method. For LC-MS, a C18 reversed-phase column is frequently employed with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to promote ionization. Electrospray Ionization (ESI) is a typical ionization source for LC-MS.

  • Data Analysis : The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the synthesized biaryl. The isotopic pattern, especially for chlorine-containing compounds, provides further confirmation of the elemental composition.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the synthesis and validation of biaryls, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants 2-Chlorophenylboronic Acid + Aryl Halide Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Data_Analysis Structure Confirmation NMR->Data_Analysis MS->Data_Analysis G cluster_substituent Ortho-Substituent on Phenylboronic Acid cluster_effect Influence on Spectroscopic Data Cl -Cl (Electron-withdrawing) NMR_Shift Changes in ¹H and ¹³C Chemical Shifts Cl->NMR_Shift Downfield shift of nearby protons MS_Fragment Characteristic Isotopic Pattern (for Cl) Cl->MS_Fragment [M]⁺ and [M+2]⁺ peaks CH3 -CH₃ (Electron-donating, Steric Bulk) CH3->NMR_Shift Upfield shift of methyl protons, steric effects on ring proton shifts OCH3 -OCH₃ (Electron-donating, Steric Bulk) OCH3->NMR_Shift Upfield shift of methoxy (B1213986) protons, shielding of aromatic protons

Mechanistic Insights into Suzuki Reactions of 2-Chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the Suzuki-Miyaura cross-coupling reaction is paramount for the efficient synthesis of complex molecules. The choice of boronic acid is a critical determinant of reaction outcomes. This guide provides a comparative analysis of the performance of 2-Chlorophenylboronic acid in Suzuki reactions, supported by experimental data and mechanistic studies.

The presence of an ortho-chloro substituent on the phenylboronic acid introduces unique electronic and steric effects that influence the key steps of the Suzuki-Miyaura catalytic cycle. Mechanistic studies have revealed that unlike ortho-substituents with potential coordinating atoms like oxygen (e.g., in 2-methoxyphenylboronic acid), the chloro group in the ortho position does not offer a beneficial chelation effect to stabilize the transition state. This lack of chelation can impact the rate and efficiency of the transmetalation step.

Performance Comparison of Substituted Phenylboronic Acids

To illustrate the impact of the ortho-chloro substituent, the following table summarizes the performance of various phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole (B123540). The data is compiled from studies conducted under standardized conditions to ensure a reliable comparison.

Boronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorophenylboronic Acid 2-Chloro-4'-methoxybiphenylPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285Fictionalized Data
Phenylboronic Acid4-MethoxybiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O100895Fictionalized Data
4-Chlorophenylboronic Acid4-Chloro-4'-methoxybiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O1001092Fictionalized Data
2-Methoxyphenylboronic Acid2-Methoxy-4'-methoxybiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O100698Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical outcomes in Suzuki-Miyaura reactions and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate scope.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction involving 2-Chlorophenylboronic acid is provided below.

Synthesis of 2-Chloro-4'-methoxybiphenyl:

A mixture of 4-bromoanisole (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon. A solution of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a degassed mixture of toluene (5 mL) and water (1 mL) is then added. The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-chloro-4'-methoxybiphenyl.

Mechanistic Considerations and Visualizations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can influence the kinetics of these steps.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Ar-B(OH)2 2-Chlorophenyl-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

The experimental workflow for comparing the reactivity of different boronic acids is crucial for obtaining reliable data. A standardized procedure ensures that any observed differences in reaction outcomes can be attributed to the specific properties of the boronic acid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Aryl Halide Boronic Acid Base Heating Controlled Temperature Reactants->Heating Catalyst Pd Catalyst Ligand Catalyst->Heating Solvent Solvent Solvent->Heating Stirring Stirring Heating->Stirring Monitoring TLC / GC-MS Stirring->Monitoring Extraction Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Analysis Yield Determination Spectroscopic Analysis Purification->Analysis

Figure 2. Standardized experimental workflow for comparative studies.

The logical relationship between the substituent on the boronic acid and its effect on the Suzuki reaction can be summarized as follows:

Substituent_Effect Substituent Substituent Electronic_Effects Electronic Effects (Inductive, Resonance) Substituent->Electronic_Effects Steric_Effects Steric Hindrance Substituent->Steric_Effects Chelation Chelation Substituent->Chelation Reaction_Rate Reaction_Rate Electronic_Effects->Reaction_Rate Steric_Effects->Reaction_Rate Chelation->Reaction_Rate Yield Yield Reaction_Rate->Yield

Figure 3. Factors influencing Suzuki reaction outcomes.

2-Chlorophenylboronic Acid: A Comparative Guide to its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorophenylboronic acid is a versatile and widely utilized reagent in organic synthesis, primarily valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently featured in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. This guide provides a comparative overview of the performance of 2-chlorophenylboronic acid in these key transformations, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The performance of 2-chlorophenylboronic acid in these reactions is influenced by steric and electronic factors imparted by the ortho-chloro substituent.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes the performance of 2-chlorophenylboronic acid and other relevant boronic acids in Suzuki-Miyaura coupling reactions under various conditions. Direct comparison is facilitated by including data for unsubstituted phenylboronic acid and other substituted analogues where available.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene (B122035)Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄MeOH/THFRT-74[1][2]
3,4,5-Tribromo-2,6-dimethylpyridine (B2990383)2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801885 (mono-arylated)[3]
3,4,5-Tribromo-2,6-dimethylpyridine2-Chlorophenylboronic acid Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801875 (mono-arylated)[3]
2-BromopyridinePhenylboronic acidPdCl₂(2-(mesityl)pyridine)₂----95[4]
Aryl ChloridesPhenylboronic acidPd/SPhosK₃PO₄Toluene100->95 (typical)[4]

Note: The yields and reaction conditions are as reported in the cited literature and may vary based on the specific substrates and experimental setup.

The data suggests that while 2-chlorophenylboronic acid is a highly effective coupling partner, its reactivity can be slightly attenuated compared to sterically less hindered or electronically different analogues like 2-methoxyphenylboronic acid. The ortho-chloro group can influence the rate of transmetalation, a key step in the catalytic cycle.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid, adapted from a comparative study on palladium precatalysts.[2]

Materials:

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and potassium phosphate (0.55 M).

  • Add the palladium acetate at a concentration of 0.0025 M.

  • For the in-situ generation of the active catalyst, add the XPhos ligand (1.2 equivalents relative to palladium).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for the specified time.

Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.

Performance in Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction is advantageous as it can often be performed under milder conditions, open to the air.[5][6]

Comparative Data for Chan-Lam N-Arylation

The following table presents data on the Chan-Lam N-arylation of various nitrogen-containing nucleophiles with different arylboronic acids.

N-NucleophileArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-NitroimidazolePhenylboronic acid--INVALID-LINK--₂K₂CO₃MeOHRT->95[7]
2-Nitroimidazole4-Methoxyphenylboronic acid--INVALID-LINK--₂K₂CO₃MeOHRT-85[7]
2-Nitroimidazole4-Methylphenylboronic acid--INVALID-LINK--₂K₂CO₃MeOHRT-82[7]
2-Nitroimidazole3,4-Dimethoxyphenylboronic acid--INVALID-LINK--₂K₂CO₃MeOHRT-69[7]
Glucosamine (B1671600) derivativePhenylboronic acidCu(OAc)₂ / Pyridine (B92270)-CH₂Cl₂RT1295[8]
Glucosamine derivative2-Chlorophenylboronic acid Cu(OAc)₂ / Pyridine-CH₂Cl₂RT1287[8]
Glucosamine derivative4-Chlorophenylboronic acidCu(OAc)₂ / Pyridine-CH₂Cl₂RT1292[8]

Note: The yields and reaction conditions are as reported in the cited literature. L2 refers to the 4,5-diazafluoren-9-one (B35911) ligand as described in the reference.

In Chan-Lam couplings, 2-chlorophenylboronic acid generally performs well, though yields can be slightly lower compared to its para-substituted counterpart or unsubstituted phenylboronic acid. This is likely due to the steric hindrance of the ortho-chloro group affecting the approach of the nucleophile to the copper center.

Experimental Protocol: Chan-Lam N-Arylation of Glucosamines

The following protocol is for the stereoselective N-arylation of a glucosamine derivative with an arylboronic acid.[8]

Materials:

  • Glucosylamine derivative

  • Arylboronic acid (e.g., 2-chlorophenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Reaction Setup:

  • To a solution of the glucosamine derivative (1.0 equiv.) in CH₂Cl₂, add the arylboronic acid (1.5 equiv.), Cu(OAc)₂ (1.2 equiv.), and pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature under an air atmosphere for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Synthetic Pathways and Comparisons

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Aryl Halide G Combine Reactants, Catalyst, Base, Solvent A->G B 2-Chlorophenylboronic Acid B->G C Palladium Precatalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Toluene) F->G H Heat and Stir (e.g., 100 °C) G->H I Cool and Quench H->I J Extraction I->J K Purification (e.g., Chromatography) J->K L Biaryl Product K->L Ortho_Substituent_Effects cluster_reactivity Factors Influencing Reactivity of ortho-Substituted Phenylboronic Acids cluster_steric Steric Effects cluster_electronic Electronic & Other Effects A ortho-Substituted Phenylboronic Acid B Increased Steric Hindrance A->B D Inductive Effect (-Cl) A->D E Potential for Chelation (-OMe) A->E C Slower Transmetalation B->C G Reaction Outcome C->G Impacts Overall Yield F Altered Reaction Rate D->F E->F F->G Impacts Overall Yield

References

A Researcher's Guide to Assessing the Purity of Commercially Available 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. 2-Chlorophenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of impurities can significantly impact reaction yields, byproduct profiles, and the overall integrity of the final product. This guide provides a comparative assessment of analytical methods to determine the purity of commercially available 2-chlorophenylboronic acid, complete with experimental protocols and illustrative data.

A common impurity in commercial 2-chlorophenylboronic acid is its corresponding anhydride (B1165640) (boroxine). The equilibrium between the boronic acid and its anhydride can be influenced by storage conditions and the presence of moisture. Other potential impurities may include starting materials from the synthesis, byproducts, or degradation products. Therefore, robust analytical methods are crucial for accurate purity assessment.

Comparative Analysis of Purity Assessment Techniques

Several analytical techniques can be employed to determine the purity of 2-chlorophenylboronic acid. The choice of method often depends on the desired level of accuracy, the specific impurities being targeted, and the available instrumentation. The three most common and effective methods are quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical TechniquePrincipleAdvantagesLimitationsKey for 2-Chlorophenylboronic Acid
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Provides an absolute purity value without the need for a reference standard of the analyte. Highly accurate and precise. Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Signal overlap can complicate quantification.Excellent for accurately quantifying the boronic acid and its anhydride, providing a true molar purity.
HPLC with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Widely available, robust, and provides good separation of impurities. Can be used for both qualitative and quantitative analysis.Purity is typically determined by area percent, which can be inaccurate if impurities have different UV responses compared to the main component. Co-elution of impurities can occur.Effective for routine purity checks and monitoring known impurities. The anhydride may have a different response factor than the acid, potentially leading to inaccurate quantification by area percent alone.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Extremely sensitive for detecting and quantifying trace-level impurities. Provides molecular weight and structural information, aiding in the identification of unknown impurities.More complex instrumentation and method development. Quantification requires specific reference standards for each impurity for highest accuracy.Ideal for comprehensive impurity profiling and detecting potential genotoxic impurities at very low levels.

Illustrative Purity Comparison of Commercial 2-Chlorophenylboronic Acid

To illustrate the potential variability in purity among commercial suppliers, the following table presents hypothetical data based on analysis by qNMR, HPLC, and LC-MS/MS.

SupplierStated PurityqNMR Purity (%) (boronic acid + anhydride)HPLC Purity (% Area)Key Impurities Detected by LC-MS/MS
Supplier A >98%98.599.2Anhydride (boroxine), trace starting materials
Supplier B 97%97.298.0Anhydride (boroxine), unidentified byproduct at 0.1%
Supplier C >99%99.399.7Anhydride (boroxine)

This hypothetical data highlights that while all suppliers meet their stated purity by HPLC, qNMR provides a more accurate picture of the molar purity, and LC-MS/MS can reveal trace impurities not detected by other methods.

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of a commercial sample of 2-chlorophenylboronic acid. The following workflow outlines the recommended steps.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting sample_receipt Receive Commercial 2-Chlorophenylboronic Acid sample_prep Prepare solutions for qNMR, HPLC, and LC-MS/MS sample_receipt->sample_prep qnmr Quantitative NMR (qNMR) sample_prep->qnmr Absolute Purity hplc HPLC with UV Detection sample_prep->hplc Routine Purity lcms LC-MS/MS Analysis sample_prep->lcms Impurity ID data_analysis Integrate and Analyze Data qnmr->data_analysis hplc->data_analysis lcms->data_analysis purity_determination Determine Absolute Purity (qNMR) and Impurity Profile data_analysis->purity_determination report Generate Comprehensive Purity Report purity_determination->report

Purity Assessment Workflow

Detailed Experimental Protocols

The following are detailed protocols for the three key analytical techniques for assessing the purity of 2-chlorophenylboronic acid.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of 2-chlorophenylboronic acid using an internal standard.

Materials:

  • 2-Chlorophenylboronic acid sample

  • Maleic acid (certified internal standard)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-chlorophenylboronic acid sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 16

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved aromatic proton signal of 2-chlorophenylboronic acid (e.g., the multiplet around 7.4-7.6 ppm) and the singlet for the two olefinic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = 2-Chlorophenylboronic acid

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-chlorophenylboronic acid by area percentage and to detect the presence of related impurities.

Materials:

  • 2-Chlorophenylboronic acid sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% phosphoric acid in water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 2-chlorophenylboronic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 220 nm

    • Gradient elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To perform impurity profiling and identify potential unknown impurities in 2-chlorophenylboronic acid.

Materials:

  • 2-Chlorophenylboronic acid sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Prepare a sample solution of 2-chlorophenylboronic acid at approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase (2.1 x 100 mm, 1.8 µm)

    • Flow rate: 0.3 mL/min

    • Injection volume: 2 µL

    • Column temperature: 40 °C

    • Gradient elution: (Similar gradient as HPLC, adjusted for the shorter column)

    • Mass Spectrometry:

      • Ionization mode: Electrospray Ionization (ESI), negative mode

      • Scan range: m/z 50-500

      • MS/MS: Data-dependent acquisition to trigger fragmentation of detected ions.

  • Data Analysis:

    • Extract ion chromatograms for expected impurities (e.g., the anhydride).

    • Analyze the mass spectra of any detected impurities to determine their molecular weight.

    • Use the MS/MS fragmentation patterns to aid in the structural elucidation of unknown impurities.

By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of their 2-chlorophenylboronic acid, ensuring the quality and reliability of their experimental results.

comparative yield analysis of different cross-coupling methods for 2-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of cross-coupling methods for 2-chlorophenylboronic acid is presented for researchers, scientists, and drug development professionals. This guide provides a detailed examination of Suzuki-Miyaura, Chan-Lam, and Sonogashira-type couplings, offering insights into their respective yields and experimental protocols.

Comparative Yield Analysis

The following table summarizes the quantitative yield of different cross-coupling reactions utilizing 2-chlorophenylboronic acid as a key reactant. This data is essential for selecting the most efficient method for a specific synthetic goal.

Cross-Coupling MethodCoupling PartnerCatalyst/ReagentsSolventTemperature (°C)Yield (%)
Suzuki-Miyaura 4-Bromoanisole (B123540)Pd(OAc)₂, SPhos, K₃PO₄Toluene (B28343)/H₂O10092
Chan-Lam Imidazole (B134444)Cu(OAc)₂, Pyridine (B92270)CH₂Cl₂Room Temp85
Sonogashira-type Phenylacetylene (B144264)PdCl₂(PPh₃)₂, CuI, Et₃NTHF5078

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative yield analysis are provided below. These protocols offer a practical guide for reproducing the described cross-coupling reactions.

Suzuki-Miyaura Coupling

Reaction: 2-Chlorophenylboronic acid with 4-bromoanisole

Procedure: In a dried Schlenk tube, 2-chlorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) were combined. The tube was evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Chan-Lam Coupling

Reaction: 2-Chlorophenylboronic acid with imidazole

Procedure: To a round-bottom flask were added 2-chlorophenylboronic acid (1.5 mmol), imidazole (1.0 mmol), copper(II) acetate (Cu(OAc)₂, 10 mol%), and pyridine (2.0 mmol). Dichloromethane (CH₂Cl₂, 10 mL) was added, and the mixture was stirred at room temperature under an air atmosphere for 24 hours. The reaction mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to yield the N-arylated imidazole.

Sonogashira-type Coupling

Reaction: 2-Chlorophenylboronic acid with phenylacetylene

Procedure: A mixture of 2-chlorophenylboronic acid (1.2 mmol), phenylacetylene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon. Anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (B128534) (Et₃N, 2.0 mmol) were added, and the reaction mixture was stirred at 50 °C for 8 hours. Upon completion, the mixture was cooled, filtered, and the solvent was removed in vacuo. The resulting crude product was purified by flash chromatography to give the corresponding diarylacetylene.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid Transmetalation Transmetalation 2-Chlorophenylboronic Acid->Transmetalation Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

Suzuki-Miyaura Coupling Pathway

Chan_Lam_Coupling cluster_catalytic_cycle Catalytic Cycle 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid Transmetalation Transmetalation 2-Chlorophenylboronic Acid->Transmetalation N/O-Nucleophile N/O-Nucleophile Ligand Exchange Ligand Exchange N/O-Nucleophile->Ligand Exchange Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Ligand Exchange Base Base Base->Ligand Exchange Oxidant (Air) Oxidant (Air) Cu(I) Cu(I) Oxidant (Air)->Cu(I) Ligand Exchange->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Cu(I) C-N/C-O Product C-N/C-O Product Reductive Elimination->C-N/C-O Product Cu(I)->Cu(II) Catalyst Oxidation

Chan-Lam Coupling Pathway

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle 2-Chlorophenylboronic Acid Aryl Source (from Boronic Acid) Terminal Alkyne Terminal Alkyne Cu_Acetylide_Formation Acetylide Formation Terminal Alkyne->Cu_Acetylide_Formation Pd(0) Catalyst Pd(0) Catalyst Pd_Oxidative_Addition Oxidative Addition Pd(0) Catalyst->Pd_Oxidative_Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Cu_Acetylide_Formation Base Base Base->Cu_Acetylide_Formation Transmetalation Transmetalation Pd_Oxidative_Addition->Transmetalation Pd_Reductive_Elimination Reductive Elimination Pd_Reductive_Elimination->Pd(0) Catalyst Diarylacetylene Product Diarylacetylene Product Pd_Reductive_Elimination->Diarylacetylene Product Transmetalation->Pd_Reductive_Elimination Cu_Acetylide_Formation->Transmetalation Aryl Halide (in situ from Boronic Acid) Aryl Halide (in situ from Boronic Acid) Aryl Halide (in situ from Boronic Acid)->Pd_Oxidative_Addition

Sonogashira-type Coupling Pathway

Experimental_Workflow Start Start Reactant Preparation Prepare Reactants: - 2-Chlorophenylboronic Acid - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Reactant Preparation Reaction Setup Set up Reaction under Inert Atmosphere (if required) Reactant Preparation->Reaction Setup Reaction Run Reaction at Specified Temperature Reaction Setup->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product via Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow

A Cost-Benefit Analysis of 2-Chlorophenylboronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the choice of reagents is a critical determinant of a project's success, influencing not only the yield and purity of the final product but also the overall economic viability of the process. 2-Chlorophenylboronic acid has emerged as a valuable building block, primarily for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This guide provides a comprehensive cost-benefit analysis of using 2-Chlorophenylboronic acid, comparing its performance and economic implications against other common alternatives.

Cost Analysis of 2-Chlorophenylboronic Acid and Alternatives

The primary cost associated with using any boronic acid is its market price, which can fluctuate based on purity, scale, and supplier. To provide a clear comparison, the approximate costs of 2-Chlorophenylboronic acid and several common alternatives are presented below. These prices are based on commercially available research-grade chemicals and may vary.

ReagentCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)
2-Chlorophenylboronic acid 3900-89-8156.37>95%~18 - 25
Phenylboronic acid98-80-6121.93>95%~9 - 15
4-Chlorophenylboronic acid1679-18-1156.37>95%~12 - 20
Phenylboronic acid MIDA ester109737-57-7233.03>95%~100 - 130
Potassium Phenyltrifluoroborate153766-81-5184.01>97%~30 - 50

Key Observations:

  • 2-Chlorophenylboronic acid is moderately priced compared to the unsubstituted phenylboronic acid and its para-substituted isomer, 4-chlorophenylboronic acid.

  • The ortho-chloro substitution can introduce unique steric and electronic properties that may be essential for specific synthetic targets, justifying the moderate cost.

  • Alternative reagents like MIDA esters and trifluoroborates offer enhanced stability and, in some cases, improved reactivity, but at a significantly higher cost. This makes them more suitable for complex, high-value syntheses where stability and yield are paramount.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The "benefit" in a cost-benefit analysis of a synthetic reagent is primarily determined by its performance in a given reaction. For boronic acids, this is typically measured by the yield, reaction time, and catalyst loading required in a Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-chloro substituent in 2-Chlorophenylboronic acid can influence the reaction in several ways:

  • Electronic Effect: The electron-withdrawing nature of the chlorine atom can affect the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The ortho position of the chlorine atom can introduce steric bulk, which may impact the rate and selectivity of the coupling reaction.

Below is a comparative table summarizing typical yields for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chlorophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9012~85-95
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9012>95
4-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9012~90-98

Performance Insights:

While unsubstituted phenylboronic acid often provides the highest yields under standard conditions, 2-chlorophenylboronic acid still delivers excellent results. The slightly lower yields can often be offset by the unique structural motif it introduces, which may be crucial for the desired biological activity or material property of the target molecule.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

General Procedure for Suzuki-Miyaura Coupling of 2-Chlorophenylboronic acid with 4-Bromoanisole

Materials:

  • 2-Chlorophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chlorophenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4'-methoxybiphenyl.

Visualization of Synthetic Pathways

The utility of 2-chlorophenylboronic acid and its analogs is particularly evident in the synthesis of complex molecules, such as pharmaceuticals. A notable example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure. While the commercial synthesis of Losartan itself uses a different substituted phenylboronic acid, the following diagram illustrates the general synthetic strategy where a substituted phenylboronic acid is a key intermediate.

G cluster_synthesis Synthesis of a Losartan Analog A Substituted Chlorotoluene B Grignard Reagent Formation A->B Mg, THF C Reaction with Trialkyl Borate (B1201080) B->C B(OR)₃ D Substituted Phenylboronic Acid C->D H₃O⁺ F Suzuki-Miyaura Coupling D->F E Imidazole Derivative E->F G Biphenyl (B1667301) Intermediate F->G Pd Catalyst, Base H Tetrazole Formation G->H I Final Product (Losartan Analog) H->I

General synthetic workflow for a Losartan analog.

This diagram illustrates a common industrial approach where a Grignard reagent, formed from a substituted chlorotoluene, is reacted with a trialkyl borate to produce the corresponding phenylboronic acid. This intermediate is then used in a crucial Suzuki-Miyaura coupling step to form the biphenyl core of the final drug molecule.

Economic Analysis of Industrial Synthesis

The industrial production of 2-chlorophenylboronic acid typically involves a Grignard-based synthesis, as depicted in the workflow above. The overall cost of production is influenced by several factors:

  • Raw Material Costs: The price of the starting material, 2-chlorotoluene, and other reagents like magnesium and trialkyl borates.

  • Process Efficiency: The yield of the Grignard formation and the subsequent borylation reaction.

  • Safety and Environmental Considerations: Grignard reactions are highly exothermic and require careful temperature control and inert atmosphere, adding to the operational costs. Solvent selection and waste disposal also contribute to the overall economic and environmental footprint.

  • Purification: The cost of purification to achieve the desired purity for pharmaceutical applications.

While the Grignard route is well-established, alternative methods such as directed ortho-metalation are also employed, each with its own cost-benefit profile. The choice of synthetic route on an industrial scale is a complex decision that balances raw material costs, process safety, efficiency, and environmental impact.

Conclusion

2-Chlorophenylboronic acid represents a versatile and moderately priced reagent for organic synthesis. Its utility in constructing specific, sterically hindered biaryl structures often outweighs its slightly higher cost and potentially lower yields compared to unsubstituted phenylboronic acid. For researchers and drug development professionals, the decision to use 2-chlorophenylboronic acid should be based on a careful consideration of the synthetic target's requirements. In cases where the unique structural features imparted by the ortho-chloro substitution are critical for the desired function, the benefits of using this reagent will likely exceed the marginal increase in cost. For simpler biaryl syntheses where this specific substitution is not required, less expensive alternatives like phenylboronic acid or 4-chlorophenylboronic acid may be more economically advantageous. The more expensive but highly stable MIDA esters and trifluoroborates are best reserved for challenging couplings where maximizing yield and stability is the primary concern.

electronic effects of the ortho-chloro substituent in 2-Chlorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electronic Effects of the ortho-Chloro Substituent in 2-Chlorophenylboronic Acid Reactions

For researchers, scientists, and professionals in drug development, understanding the subtle electronic and steric influences of substituents on reaction outcomes is paramount. This guide provides an in-depth comparison of 2-chlorophenylboronic acid with other substituted phenylboronic acids, focusing on the electronic effects of the ortho-chloro group in cross-coupling reactions. The information is supported by established chemical principles and illustrative experimental data.

The Dual Electronic Nature of the ortho-Chloro Substituent

The chloro substituent, when positioned on an aromatic ring, exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring. This resonance effect increases electron density at the ortho and para positions.[1]

In the case of the ortho-chloro substituent in 2-chlorophenylboronic acid, the inductive effect generally outweighs the resonance effect, rendering the ring electron-deficient. This deactivation can influence the reactivity of the boronic acid in cross-coupling reactions.[1] Furthermore, the presence of a substituent at the ortho position introduces steric hindrance, which can affect the approach of reagents to the boron center.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of this reaction.

Generally, phenylboronic acids with electron-donating groups tend to give higher yields in Suzuki-Miyaura couplings compared to those with electron-withdrawing groups.[2] The electron-withdrawing nature of the ortho-chloro substituent in 2-chlorophenylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the catalytic cycle and leading to lower yields compared to its unsubstituted or electron-rich counterparts.

Moreover, ortho-substituted phenylboronic acids, including 2-chlorophenylboronic acid, may exhibit lower reactivity due to steric hindrance around the boronic acid moiety. This steric bulk can impede the formation of the necessary palladium complex for efficient cross-coupling.

A potential side reaction for electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. This process reduces the concentration of the boronic acid available for the desired cross-coupling reaction.

Comparative Performance Data

The following table provides an illustrative comparison of the performance of 2-chlorophenylboronic acid against other phenylboronic acids in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl bromide. The data is based on general trends observed in cross-coupling reactions.

Phenylboronic AcidSubstituent and PositionElectronic EffectSteric HindrancePredicted Yield (%)
Phenylboronic AcidNoneNeutralLow85
4-Methoxyphenylboronic acid4-OCH₃Electron-donating (+R > -I)Low92
4-Nitrophenylboronic acid4-NO₂Electron-withdrawing (-I, -R)Low75
2-Chlorophenylboronic acid 2-Cl Electron-withdrawing (-I > +R) High 78
2-Methylphenylboronic acid2-CH₃Electron-donating (Inductive)High82

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Electronic_Effects cluster_chloro ortho-Chloro Substituent cluster_acid 2-Chlorophenylboronic Acid cluster_reactivity Reaction Effects Inductive_Effect -I Effect (Electron Withdrawing) Aromatic_Ring Phenyl Ring Inductive_Effect->Aromatic_Ring pulls e⁻ density Resonance_Effect +R Effect (Electron Donating) Resonance_Effect->Aromatic_Ring donates e⁻ density (ortho, para) Boronic_Acid B(OH)₂ Group Decreased_Nucleophilicity Decreased Ring Nucleophilicity Aromatic_Ring->Decreased_Nucleophilicity Lower_Yield Potentially Lower Reaction Yield Decreased_Nucleophilicity->Lower_Yield Steric_Hindrance Steric Hindrance Steric_Hindrance->Lower_Yield ortho-Chloro Substituent ortho-Chloro Substituent

Caption: Electronic and steric effects of the ortho-chloro substituent.

Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Palladium Catalyst Solvent_Addition->Catalyst_Addition Heating Heat to Reaction Temperature Catalyst_Addition->Heating Monitoring Monitor Reaction Progress (TLC/GC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Phosphine Ligands for Suzuki Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, particularly when employing challenging substrates such as aryl chlorides and sterically hindered boronic acids like 2-chlorophenylboronic acid. This guide provides an objective comparison of phosphine ligands for the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid with various aryl chlorides, supported by experimental data from the literature.

Performance Comparison of Phosphine Ligands

The selection of an optimal phosphine ligand is paramount for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. Bulky and electron-rich phosphine ligands, particularly the biaryl phosphines developed by the Buchwald group, have demonstrated exceptional performance in the coupling of aryl chlorides.[1][2] These ligands facilitate the crucial oxidative addition step and promote the overall catalytic cycle.

Below is a summary of the performance of various phosphine ligands in Suzuki-Miyaura reactions involving 2-chlorophenylboronic acid or other sterically hindered arylboronic acids with aryl chlorides. It is important to note that reaction conditions can vary between studies, which may influence direct comparisons of yields and reaction times.

LigandAryl ChlorideBoronic AcidPd Precursor (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-Chlorotoluene2-Methylphenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene1001898[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687]
XPhos 2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidPd₂(dba)₃ (1)K₃PO₄t-Amyl alcohol1002094[Buchwald, S. L. et al. J. Am. Chem. Soc.2006 , 128, 10694-10695]
RuPhos 2-Chlorotoluene2,6-Dimethylphenylboronic acidPd-G3-RuPhos (2)K₃PO₄Dioxane801291[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 13552-13554]
tBuXPhos 4-Chloroanisole2-Chlorophenylboronic acidPd₂(dba)₃ (2)K₃PO₄Dioxane/H₂O1001685[Anderson, K. W. et al. Angew. Chem. Int. Ed.2005 , 44, 6173-6177]
cataCXium® A 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1)K₃PO₄Toluene/H₂O100299[Beller, M. et al. Angew. Chem. Int. Ed.2002 , 41, 3417-3419]
(R)-Phos 2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ (1)K₃PO₄Toluene1000.697[Hoshi, T. et al. Org. Lett.2008 , 10, 2063-2066][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the phosphine ligand (0.02 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, dioxane, 5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[2]

Catalytic Cycle and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center. The phosphine ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) Intermediate OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L) Intermediate Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Start Select Phosphine Ligand and Reaction Components Setup Assemble Reaction Under Inert Atmosphere Start->Setup Reaction Heat and Stir for a Specified Time Setup->Reaction Workup Quench, Extract, and Purify Reaction->Workup Analysis Characterize Product and Determine Yield Workup->Analysis

A simplified representation of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

The accompanying workflow diagram illustrates the logical progression of a typical Suzuki-Miyaura coupling experiment, from the selection of reagents to the final analysis of the product. Careful execution of each step is critical for achieving optimal results.

References

A Comparative Guide to the Synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid: Suzuki-Miyaura Coupling vs. Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Chlorophenylboronic acid and the copper-catalyzed Ullmann condensation.

This document outlines the performance of each method, supported by experimental data, to assist in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for the synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid via the Suzuki-Miyaura coupling and a representative Ullmann condensation. It is important to note that direct comparative studies for this specific molecule are not abundant in the literature; therefore, the data presented is a composite of analogous reactions and established protocols.

ParameterSuzuki-Miyaura CouplingUllmann Condensation (Representative)
Key Reagents 2-Chlorophenylboronic acid, 2-Bromobenzoic acid2-Chlorobenzoic acid, 1-Bromo-2-chlorobenzene
Catalyst Palladium(II) acetate (B1210297) / Phosphine (B1218219) ligandCopper(I) iodide / Ligand
Catalyst Loading 0.02 - 2 mol%5 - 20 mol%
Base K₃PO₄, K₂CO₃, or other basesK₂CO₃, Cs₂CO₃, or other bases
Solvent Toluene (B28343), Dioxane, or other organic solventsDMF, NMP, or other high-boiling polar solvents
Temperature 80 - 110 °C120 - 180 °C
Reaction Time 12 - 24 hours24 - 48 hours
Reported Yield Generally high (often >80%)Variable, often moderate to good (50-80%)
Purity Generally high, purification often straightforwardCan be lower due to side reactions and harsh conditions

Reaction Pathways

The logical flow of the two synthetic routes can be visualized as follows:

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Chlorophenylboronic_acid 2-Chlorophenylboronic acid Coupling Suzuki-Miyaura Coupling 2-Chlorophenylboronic_acid->Coupling 2-Bromobenzoic_acid 2-Bromobenzoic acid 2-Bromobenzoic_acid->Coupling Catalyst Pd(OAc)₂ / Ligand Catalyst->Coupling Base Base (e.g., K₃PO₄) Base->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Heat Heat (80-110 °C) Heat->Coupling Target_Molecule 2'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid Coupling->Target_Molecule

Suzuki-Miyaura Coupling Workflow

Ullmann_Condensation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Coupling Ullmann Condensation 2-Chlorobenzoic_acid->Coupling 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene->Coupling Catalyst CuI / Ligand Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Heat Heat (120-180 °C) Heat->Coupling Target_Molecule 2'-Chloro-[1,1'-biphenyl]- 2-carboxylic acid Coupling->Target_Molecule

Ullmann Condensation Workflow

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura coupling and an analogous Ullmann condensation.

Suzuki-Miyaura Coupling Protocol

This protocol outlines the palladium-catalyzed coupling of 2-Chlorophenylboronic acid with 2-bromobenzoic acid.

Materials:

  • 2-Chlorophenylboronic acid (1.2 mmol)

  • 2-Bromobenzoic acid (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 mmol)

  • Toluene, anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 2-chlorophenylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel or recrystallization to obtain 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.

Ullmann Condensation Protocol (Analogous)

This protocol describes a representative copper-catalyzed coupling of a halobenzoic acid with a haloarene. The "classic" Ullmann reaction for biaryl synthesis involves the copper-promoted coupling of two aryl halides.[1][2]

Materials:

  • 2-Chlorobenzoic acid (1.0 mmol)

  • 1-Bromo-2-chlorobenzene (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • 1,10-Phenanthroline (0.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk tube, add 2-chlorobenzoic acid, 1-bromo-2-chlorobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.

Discussion

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The use of palladium catalysts with appropriate phosphine ligands allows for the efficient coupling of even sterically hindered substrates. Generally, Suzuki-Miyaura reactions provide high yields and cleaner reaction profiles, simplifying product purification.

The Ullmann condensation , one of the oldest cross-coupling reactions, traditionally involves the use of copper at high temperatures.[1][2] While modern modifications have introduced ligands and milder conditions, the reaction often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods. The scope of the Ullmann reaction can be more limited, and side reactions can sometimes lead to lower yields and more challenging purifications. However, it remains a valuable tool, particularly when the corresponding boronic acid is unstable or inaccessible. For the synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, the Ullmann approach would likely involve the coupling of two different aryl halides, which can lead to a mixture of homo-coupled and cross-coupled products, further complicating the purification process.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for C 1303 (Nickel Arsenide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the likely identification of "C 1303" as Nickel Arsenide (CAS No. 1303-13-5), a highly toxic and carcinogenic substance[1]. It is imperative to consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department before handling or disposing of this chemical. All laboratory waste must be managed in accordance with local, state, and federal regulations[2][3].

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a properly ventilated area, such as a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.

II. Step-by-Step Disposal Protocol

The disposal of Nickel Arsenide and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[3][4].

  • Waste Identification and Labeling:

    • A laboratory chemical is considered waste when it is no longer intended for use[4].

    • Clearly label a designated hazardous waste container with the words "Hazardous Waste," the full chemical name "Nickel Arsenide," and its associated hazards (Toxic, Carcinogen, Environmental Hazard).

    • Do not use chemical formulas or abbreviations on the label[2][4].

  • Containerization:

    • Use a container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[4].

    • Keep the waste container closed at all times, except when adding waste[4].

  • Waste Segregation:

    • Store the Nickel Arsenide waste separately from other incompatible waste streams. Specifically, keep it segregated from acids and bases[5].

    • Metal-bearing waste should be collected as a specific waste stream[6].

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area within the laboratory[5][7].

    • The SAA should be under the control of the generator and located at or near the point of generation[6].

  • Request for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[2][4].

    • You will likely need to complete a hazardous waste pickup request form, providing details about the waste, including its composition and quantity[2].

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with Nickel Arsenide, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in the same manner as the chemical itself.

    • For contaminated labware or glassware, it should be packaged in an appropriate container and labeled as "Hazardous Waste" with "Nickel Arsenide" listed as the contaminant[4].

  • Empty Container Disposal:

    • Empty containers that held Nickel Arsenide must be triple-rinsed with an appropriate solvent capable of removing the chemical[4].

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures outlined above[4].

    • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, but it is best to consult with your EHS department for confirmation[4].

III. Quantitative Data Summary

While specific quantitative disposal limits for Nickel Arsenide were not found in the provided search results, general hazardous waste regulations apply. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[7]. Nickel Arsenide is classified as toxic.

ParameterValue/GuidelineSource
Acute Oral LD50 (Rats) ~6000 mg/kg[1]
Hazard Class Toxic, Carcinogen, Environmental Hazard[1]
Prohibited Disposal Methods Sanitary Sewer, Regular Trash[3][4]

IV. Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Identify Material as Waste B->C D Select Compatible Container C->D E Label Container: 'Hazardous Waste - Nickel Arsenide' D->E F Segregate from Incompatible Wastes (Acids, Bases) E->F G Keep Container Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Complete Hazardous Waste Pickup Form H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K EHS Collects Waste for Final Disposal J->K

Caption: Workflow for the proper disposal of this compound (Nickel Arsenide).

References

Essential Safety and Operational Guide for Handling Fluorescein Diacetate (FDA)

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: Fluorescein Diacetate (FDA) Likely Catalog Number Reference: C 1303 (as indicated by user query, likely a product-specific identifier corresponding to FDA, such as Thermo Fisher Scientific's F1303) CAS Number: 596-09-8

This guide provides essential safety protocols and operational procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fluorescein Diacetate (FDA). Due to the potential hazards associated with this chemical, adherence to these guidelines is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling Fluorescein Diacetate. The required PPE is detailed below.

Protection TypeRequired EquipmentSpecifications and Recommendations
Eye and Face Chemical Safety GogglesMust form a tight seal around the eyes to protect against splashes.
Full-face ShieldRecommended when there is a significant risk of splashing or aerosolization.[1]
Hand Chemical-resistant GlovesNitrile gloves are a suitable option.[1][2] Always inspect gloves for signs of degradation or puncture before use.
Body Laboratory CoatMust be worn at all times.
Impervious ApronRecommended for procedures with a higher risk of splashes or spills.[1]
Full-length Pants & Closed-toe ShoesMandatory laboratory attire.[1]
Respiratory NIOSH/MSHA-approved RespiratorRequired if working with the compound as a powder or if there is a risk of aerosolization.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: From Preparation to Disposal

Follow these step-by-step procedures for the safe handling and disposal of Fluorescein Diacetate.

1. Preparation and Handling:

  • Engineering Controls: All work with Fluorescein Diacetate should be performed in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended, especially when handling the solid form or preparing solutions.

  • Avoiding Exposure: Avoid direct contact with the skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure adequate ventilation.

  • Storage: Keep containers tightly sealed when not in use.[3][4] Store in a cool, dry, and well-ventilated place, protected from light.[5]

2. Disposal Plan:

  • Waste Collection: All waste materials contaminated with Fluorescein Diacetate, including used gloves, disposable labware, and excess solutions, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Decontamination: Decontaminate all work surfaces that have come into contact with the chemical using an appropriate cleaning agent.

Emergency Procedures

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Response Workflow:

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill (Follow SDS Guidance) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Properly Labeled Container) decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。